molecular formula C6H13NO2 B1279723 D-Alanine isopropyl ester CAS No. 79487-89-1

D-Alanine isopropyl ester

Cat. No.: B1279723
CAS No.: 79487-89-1
M. Wt: 131.17 g/mol
InChI Key: QDQVXVRZVCTVHE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Alanine isopropyl ester is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Alanine isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2R)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVXVRZVCTVHE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: D-Alanine Isopropyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an exhaustive analysis of D-Alanine Isopropyl Ester Hydrochloride, structured for application scientists and drug development professionals.

Precision Identification, Synthesis Protocols, and Quality Assurance in Peptidomimetic Development

Executive Summary & Core Identification

In the high-stakes landscape of chiral drug development, the distinction between enantiomers is not merely structural—it is toxicological and functional. D-Alanine Isopropyl Ester Hydrochloride serves as a critical chiral building block and a vital reference standard for impurity profiling in the synthesis of L-alanine based prodrugs (e.g., Tenofovir Alafenamide).

This guide provides the definitive lookup data for the D-enantiomer, distinguishing it from its L-counterpart and racemic mixtures to prevent costly synthesis errors.

Master Identification Table
ParameterTechnical Specification
Chemical Name D-Alanine Isopropyl Ester Hydrochloride
Primary CAS Number 39613-92-8
Synonyms H-D-Ala-OiPr[1][2][3][4][5]·HCl; (R)-Isopropyl 2-aminopropanoate hydrochloride; Isopropyl D-alaninate HCl
Molecular Formula C₆H₁₃NO₂[3] · HCl (C₆H₁₄ClNO₂)
Molecular Weight 167.63 g/mol
MDL Number MFCD17976853
Chirality D- (R- configuration)
Appearance White to off-white crystalline solid
Melting Point 80–82 °C

CRITICAL WARNING: Do not confuse with L-Alanine Isopropyl Ester HCl (CAS: 62062-65-1) or the free base forms. The CAS 39825-33-7 is occasionally cited in databases but is frequently cross-listed with the L-isomer or racemic mixtures. CAS 39613-92-8 is the authoritative identifier for the pure D-isomer hydrochloride salt.

Synthesis & Manufacturing Protocol

The synthesis of D-Alanine Isopropyl Ester HCl typically employs a Fischer esterification driven by thionyl chloride (


) to generate the acid catalyst in situ while managing water removal.
Reaction Mechanism

The reaction proceeds via the activation of the carboxylic acid of D-Alanine by the protonated alcohol, followed by nucleophilic attack. The use of thionyl chloride ensures the irreversible formation of the ester hydrochloride and gaseous byproducts (


, 

), driving the equilibrium forward.
Experimental Protocol (Standard Operating Procedure)

Note: All steps must be performed in a fume hood due to the generation of


 and 

gas.

Reagents:

  • D-Alanine (Reagent Grade, >99% ee)

  • Isopropanol (Anhydrous)

  • Thionyl Chloride (

    
    )
    
  • Methyl tert-butyl ether (MTBE) for precipitation

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Flush with nitrogen.[2]

  • Solvent Charge: Add Anhydrous Isopropanol (10–15 equivalents relative to D-Alanine) to the flask. Cool to 0–5 °C using an ice bath.

  • Activation: Dropwise add Thionyl Chloride (1.2–1.5 equivalents) over 30 minutes. Caution: Exothermic reaction. Stir for 30 minutes at 0 °C to form the HCl/Isopropanol complex.

  • Addition: Add solid D-Alanine (1.0 equivalent) in portions.

  • Reflux: Heat the mixture to reflux (82 °C) for 4–6 hours. Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[6]

  • Workup: Concentrate the mixture under reduced pressure to remove excess isopropanol.

  • Purification:

    • Dissolve the resulting oil in a minimum volume of cold isopropanol.

    • Add MTBE dropwise to induce crystallization.

    • Filter the white precipitate and wash with cold MTBE.

    • Dry under vacuum at 40 °C.

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation and critical process controls.

SynthesisPathway DAla D-Alanine (Start Material) Inter Acyl Chloride Intermediate DAla->Inter + iPrOH, 0°C SOCl2 Thionyl Chloride (Activator) SOCl2->Inter Product D-Alanine Isopropyl Ester HCl (CAS 39613-92-8) Inter->Product Reflux, 82°C -H2O Byproducts Byproducts: SO2 (gas), HCl (gas) Inter->Byproducts

Figure 1: Fischer esterification pathway using Thionyl Chloride activation.

Quality Control & Analytical Verification

For drug development applications, confirming the enantiomeric purity is paramount. The presence of L-isomer impurities can alter the pharmacokinetic profile of the final drug substance.

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Conforms to structure; doublet at ~1.4 ppm (Alanine CH₃), septet at ~4.9 ppm (Isopropyl CH), doublet at ~1.2 ppm (Isopropyl CH₃)
Assay HPLC / Titration≥ 98.0%
Chiral Purity Chiral HPLC≥ 99.5% ee (D-isomer)
Water Content Karl Fischer≤ 1.0%
Residue on Ignition Gravimetric≤ 0.1%
Impurity Profiling Logic (Tenofovir Example)

In the synthesis of Tenofovir Alafenamide (which utilizes L -alanine isopropyl ester), the D -isomer is a critical process impurity. Manufacturers must synthesize authentic D-Alanine Isopropyl Ester HCl (CAS 39613-92-8) to establish the retention time and response factor for this impurity in their QC methods.

ImpurityLogic Drug Target Drug Substance (L-Isomer Based) Impurity Chiral Impurity (D-Isomer) Drug->Impurity Potential Contamination Impurity->Drug < 0.1% Limit Standard Reference Standard CAS 39613-92-8 QC Chiral HPLC Method Validation Standard->QC Spiking Study QC->Impurity Detects & Quantifies

Figure 2: Role of D-Alanine Isopropyl Ester HCl as a reference standard in chiral purity validation.

Safety & Handling (MSDS Summary)

While D-Alanine Isopropyl Ester HCl is a stable salt, it possesses specific hazards due to its acidic nature and potential biological activity.

  • GHS Classification: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if possible to prevent hydrolysis by atmospheric moisture. Store at 2–8 °C.

References

  • ChemicalBook. (2025).[8] D-Alanine Isopropyl Ester HCl - Product Identification and Properties. Retrieved from

  • PubChem. (2025).[9][10] Compound Summary: D-Alanine isopropyl ester hydrochloride.[1][2][3][4][8] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). H-D-Ala-OiPr.HCl Product Sheet. Merck KGaA. Retrieved from

  • BLD Pharm. (2025). Product Analysis: CAS 39613-92-8.[1][2][3][6][7][8] Retrieved from

Sources

difference between D-Alanine isopropyl ester and L-Alanine isopropyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, functional, and synthetic distinctions between D-Alanine isopropyl ester and L-Alanine isopropyl ester. It focuses on their critical roles in prodrug design, particularly the stereoselective activation mechanisms utilized in modern antiviral therapies.

Stereochemical Control in Prodrug Design and Synthesis

Executive Summary

While D-Alanine isopropyl ester and L-Alanine isopropyl ester are enantiomers sharing identical scalar physical properties (boiling point, solubility, refractive index), their biological fates are diametrically opposed.

The L-isomer (S-configuration) is the industry standard for phosphoramidate prodrugs (e.g., Tenofovir Alafenamide, Sofosbuvir). It is specifically designed to be a substrate for intracellular Cathepsin A , enabling targeted drug delivery to lymphatic tissues.

The D-isomer (R-configuration) is biologically distinct; it is generally not recognized by Cathepsin A. Consequently, it fails to achieve intracellular accumulation in target cells and is often used only as a negative control in assays or a building block for bacterial peptidomimetic research.

Physicochemical Profile & Identification

The two compounds are mirror images. In a non-chiral environment, they behave identically. In a chiral environment (biological systems, polarized light, chiral HPLC), they diverge.

Comparative Data Table
FeatureL-Alanine Isopropyl Ester HClD-Alanine Isopropyl Ester HCl
Stereochemistry (S)-Enantiomer(R)-Enantiomer
CAS Number (HCl Salt) 62062-65-1 39613-92-8
CAS Number (Free Base) 39825-33-7118047-92-8
Molecular Formula C₆H₁₃NO₂ · HClC₆H₁₃NO₂[1][2] · HCl
Molecular Weight 167.63 g/mol 167.63 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Optical Rotation [α]D ≈ +3.0° to +5.0° (c=1, MeOH)[α]D ≈ -3.0° to -5.0° (c=1, MeOH)
Primary Utility Antiviral Prodrug Synthesis (TAF)Bacterial Cell Wall Research / Controls

*Note: Optical rotation values are solvent/concentration dependent. The key distinction is the sign (+/-).

The Biological Paradigm: Why Stereochemistry Matters

The selection of the L-isomer over the D-isomer in drug development is not arbitrary; it is driven by enzyme kinetics. The following diagram illustrates the "Trojan Horse" mechanism of L-Alanine isopropyl ester in drugs like Tenofovir Alafenamide (TAF).

Mechanism of Action: Cathepsin A Selectivity

L-Alanine Isopropyl Ester (The Key):

  • Entry: The lipophilic isopropyl ester allows the prodrug to passively diffuse across the cell membrane.

  • Activation: Inside the cell (specifically PBMCs), the lysosomal enzyme Cathepsin A (Lysosomal Carboxypeptidase A) recognizes the natural L-alanine structure.

  • Hydrolysis: Cathepsin A hydrolyzes the ester, trapping the drug inside the cell and initiating the phosphorylation cascade.

D-Alanine Isopropyl Ester (The Failure):

  • Rejection: Cathepsin A has a strict stereochemical preference for L-amino acids. It processes the D-isomer with negligible efficiency.

  • Systemic Leakage: Unprocessed D-isomer prodrugs are susceptible to non-specific serum esterases (e.g., CES1) outside the target cell, leading to premature drug release in the blood (systemic toxicity) rather than the target tissue.

ProdrugMechanism cluster_cell Target Cell (PBMC) Intracellular_L L-Prodrug (Intracellular) CatA Cathepsin A (Enzyme) Intracellular_L->CatA High Affinity Binding ActiveDrug Active Nucleotide (Trapped) CatA->ActiveDrug Hydrolysis (Activation) L_Input L-Alanine iPr Ester Prodrug L_Input->Intracellular_L Passive Diffusion D_Input D-Alanine iPr Ester Prodrug D_Input->CatA No Recognition Serum Serum/Plasma D_Input->Serum Diffusion CES1 Non-Specific Esterases (CES1) Serum->CES1 Slow Hydrolysis Toxic Systemic Drug Release (Toxicity) CES1->Toxic Premature Release

Caption: Stereoselective activation pathway. Cathepsin A selectively hydrolyzes the L-isomer intracellularly, while the D-isomer is rejected or cleaved extracellularly.

Synthetic Pathways & Process Chemistry[6][7]

Synthesizing alanine isopropyl esters requires strict temperature control. The alpha-proton of the alanine moiety is acidic; excessive heat or strong base can lead to racemization , converting pure L-isomer into a DL-mixture, thereby reducing the drug's potency.

Protocol: Synthesis of L-Alanine Isopropyl Ester HCl

Note: This protocol applies to the D-isomer by substituting the starting material with D-Alanine.

Reagents:

  • L-Alanine (CAS 56-41-7)

  • Isopropanol (Anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Catalyst: DMF (Optional, catalytic amount)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Cool the flask to 0–5°C using an ice bath.

  • Solvent Charge: Add anhydrous isopropanol (10-15 equivalents relative to alanine).

  • Activation (Exothermic): Dropwise add Thionyl Chloride (1.2 equivalents) to the isopropanol.

    • Critical Control: Maintain internal temperature <10°C. The reaction of SOCl₂ with alcohol generates HCl and heat.

  • Addition: Add L-Alanine in portions. The solid will initially remain suspended.

  • Reflux: Heat the mixture to mild reflux (approx. 80-82°C) for 4–6 hours.

    • Monitoring: The solution should become clear as the amino acid converts to the soluble ester.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess isopropanol and SOCl₂.

    • The residue is usually a viscous oil that crystallizes upon cooling or trituration with diethyl ether/hexane.

  • Purification: Recrystallize from Isopropanol/Ether to ensure removal of any unreacted alanine.

Synthesis Start Start: L-Alanine + Isopropanol Activation Add SOCl2 (Temp < 10°C) Start->Activation Reflux Reflux 82°C (4-6 Hours) Activation->Reflux Clear Clear Solution (Conversion Complete) Reflux->Clear Racemization RISK: Racemization if Reflux > 12h Reflux->Racemization Overheating Workup Evaporate Solvent & Triturate with Ether Clear->Workup Final L-Alanine Isopropyl Ester HCl (Solid) Workup->Final

Caption: Synthesis workflow via Thionyl Chloride esterification. Temperature control is vital to maintain chiral purity.

Analytical Discrimination (Quality Control)

Distinguishing D from L requires chiral chromatography. Standard reverse-phase HPLC (C18) cannot separate these enantiomers.

Recommended Method: Chiral HPLC

To validate the enantiomeric excess (ee%) of your L-Alanine Isopropyl Ester:

  • Column: Crown ether-based column (e.g., Daicel Crownpak CR(+)) or Polysaccharide-based (Chiralpak AD-H).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) is common for Crownpak columns to protonate the amine.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • Elution Order: typically, the D-isomer elutes first on a Crownpak CR(+) column, followed by the L-isomer (verify with standards).

Self-Validating Check

If you synthesize the L-isomer, spike a small sample with commercially available D-alanine isopropyl ester. If you do not see two distinct peaks, your method is not resolving the enantiomers, or your sample has fully racemized.

References

  • PubChem. (n.d.).[3] Tenofovir alafenamide (Compound Summary).[4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Birkus, G., et al. (2016). Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the prodrug tenofovir alafenamide. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Google Patents. (2015). Process for the preparation of tenofovir alafenamide. WO2015040640A2.

Sources

Technical Whitepaper: Safe Handling and Application of D-Alanine Isopropyl Ester in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: D-Alanine Isopropyl Ester Hydrochloride

  • CAS Registry Number: 39613-92-8[1][2][3][4][5]

  • Version: 2.0 (Technical Guide)

Executive Summary & Chemical Identity

Objective: This guide provides a technical framework for the safe handling, storage, and application of D-Alanine Isopropyl Ester Hydrochloride . While its enantiomer (L-Alanine Isopropyl Ester) is widely recognized as a key intermediate in the synthesis of the Hepatitis C drug Sofosbuvir, the D-isomer is critical for Structure-Activity Relationship (SAR) studies, chiral purity analysis, and the development of non-natural peptide mimetics.

Core Insight: The primary safety and handling challenge with this compound is not acute toxicity, but its hygroscopic nature and hydrolytic instability . Exposure to ambient moisture degrades the ester to D-Alanine, compromising yield and enantiomeric excess (ee) in subsequent coupling reactions.

Product Identification
ParameterSpecification
Chemical Name D-Alanine Isopropyl Ester Hydrochloride
Synonyms Isopropyl D-alaninate HCl; (R)-Isopropyl 2-aminopropanoate hydrochloride
CAS Number 39613-92-8
Molecular Formula C₆H₁₃NO₂[4][6][7][8][9] · HCl
Molecular Weight 167.63 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents
Chirality D-Isomer (R-configuration)

Hazard Profiling & Risk Assessment

GHS Classification: This substance is classified under the Globally Harmonized System (GHS) as Warning .

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335
Technical Risk Analysis
  • Inhalation Risk: Fine dust particles can irritate the upper respiratory tract. In a high-throughput weighing environment, static electricity can disperse the powder, increasing inhalation risk.

  • Chemical Stability (The "Hidden" Hazard):

    • Hydrolysis: The isopropyl ester bond is susceptible to acid/base hydrolysis. While the HCl salt is relatively stable, the presence of moisture accelerates degradation into D-Alanine and Isopropanol.

    • Racemization: Upon neutralization to the free base (often required for nucleophilic attack), the alpha-proton becomes acidic. Prolonged exposure to strong bases (e.g., Triethylamine, DBU) without immediate reaction can lead to partial racemization, destroying the chiral value of the reagent.

Handling, Storage, & Stability Protocols

Expert Directive: Treat this compound as a hygroscopic chiral building block . Standard "cool and dry" instructions are insufficient for GMP-grade synthesis.

Storage Hierarchy
  • Primary Condition: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container must be tightly sealed to prevent moisture ingress.

  • Desiccation: Secondary containment with active desiccants (silica gel or molecular sieves) is mandatory for long-term storage.

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for handling hygroscopic chiral esters to prevent degradation and exposure.

HandlingWorkflow Start Reagent Retrieval (Cold Storage) Equilibrate Equilibrate to Room Temp (Sealed Desiccator) Start->Equilibrate Prevents Condensation Open Open in Fume Hood (Relative Humidity < 40%) Equilibrate->Open Wait 30-60 mins Weigh Weighing Operation (Anti-static Gun Recommended) Open->Weigh Reaction Immediate Reaction (Avoid Free Base Stagnation) Weigh->Reaction Use Immediately Reseal Purge Headspace (Ar/N2) & Parafilm Seal Weigh->Reseal Excess Reagent Reseal->Start Return to Cold

Figure 1: Critical handling workflow to prevent hydrolytic degradation and condensation-induced clumping.

Emergency Response & First Aid

Principle: Rapid neutralization and dilution are key. The HCl salt is acidic; upon contact with moisture (sweat, tears), it generates a localized acidic environment.

Exposure RouteImmediate ActionTechnical Rationale
Eye Contact Rinse with water for 15 minutes . Lift eyelids.The salt hydrolyzes to release protons (H+), causing chemical burns if not diluted immediately.
Skin Contact Wash with soap and water. Remove contaminated clothing.Lipophilic esters can penetrate the stratum corneum; rapid removal prevents deep tissue irritation.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Fine particulates can cause bronchospasm.
Ingestion Rinse mouth. Do NOT induce vomiting.Prevent aspiration of the acidic solution into the lungs.
Firefighting Measures
  • Suitable Media: Water spray, Dry chemical, Carbon dioxide (CO₂), or Alcohol-resistant foam.

  • Hazardous Combustion Products: Nitrogen oxides (NOx), Hydrogen chloride gas (HCl), Carbon monoxide (CO). Firefighters must wear SCBA due to toxic HCl fumes.

Experimental Application: Free Base Generation

Context: The HCl salt is the storage form. For nucleophilic substitution (e.g., phosphoramidate synthesis), the free amine must be liberated in situ.

Protocol:

  • Dissolution: Dissolve D-Alanine Isopropyl Ester HCl in anhydrous solvent (DCM or THF).

  • Neutralization: Add 1.0 equivalent of a non-nucleophilic base (e.g., N-methylmorpholine or Triethylamine) at 0°C .

  • Observation: A white precipitate (Triethylamine HCl) will form.

  • Filtration/Use: Either filter the salt or proceed directly if the subsequent reaction tolerates the salt.

    • Warning: Do not store the free base. It is an oil that is prone to intermolecular condensation (diketopiperazine formation) and racemization.

Exposure Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Local Exhaust Ventilation (LEV): Mandatory. Fume hood face velocity > 0.5 m/s.

  • Safety Shower/Eye Wash: Must be within 10 seconds of the workstation.

PPE Selection Logic

The following decision tree guides the selection of gloves based on solvent compatibility, as the ester is often used with permeating solvents like DCM.

PPE_Selection Task Handling D-Alanine Isopropyl Ester Solvent Identify Solvent Task->Solvent Aq Aqueous/Alcohol Solvent->Aq DCM Dichloromethane (DCM) Solvent->DCM DMF DMF / DMSO Solvent->DMF Nitrile Nitrile Gloves (Standard) Aq->Nitrile Good Protection Laminate Silver Shield / Laminate (High Resist) DCM->Laminate Nitrile degrades < 5 min Butyl Butyl Rubber (Thick) DMF->Butyl Permeation Risk

Figure 2: PPE selection based on solvent carrier compatibility.

Disposal & Environmental Considerations

  • Waste Classification: Hazardous Chemical Waste (Irritant).

  • Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl and NOx).

  • Ecological Impact: Esters are generally biodegradable, but the release of HCl affects aquatic pH. Do not allow undiluted product to reach ground water or sewage systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11804792, D-Alanine isopropyl ester. Retrieved from [Link]

Sources

Methodological & Application

protocol for esterification of D-Alanine with isopropanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of D-Alanine Isopropyl Ester Hydrochloride

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of D-Alanine isopropyl ester hydrochloride. The protocol is based on the well-established method of in situ generation of a hydrogen chloride catalyst from the reaction of thionyl chloride with isopropanol. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

D-amino acids and their ester derivatives are crucial chiral building blocks in modern pharmaceutical chemistry. They are integral components in the synthesis of peptide-based therapeutics, antibiotics, and other complex chiral molecules. Specifically, D-Alanine isopropyl ester serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] The esterification of the carboxylic acid moiety protects it during subsequent reactions, such as peptide coupling, and enhances its solubility in organic solvents.[2]

While several methods exist for the esterification of amino acids, including classical Fischer esterification using mineral acids like H₂SO₄ or gaseous HCl[2][3][4], the use of thionyl chloride (SOCl₂) in the corresponding alcohol offers a highly efficient and convenient alternative.[5][6] This method generates anhydrous hydrogen chloride (HCl) directly in the reaction medium, which then acts as the catalyst for the esterification.[7] This approach avoids the need to handle corrosive acid solutions or gaseous HCl and typically results in high yields of the desired amino acid ester hydrochloride salt.[5][8]

This guide details a robust protocol for the esterification of D-Alanine with isopropanol using thionyl chloride, followed by product isolation and thorough characterization.

Reaction Mechanism and Principles

The synthesis of D-Alanine isopropyl ester proceeds via an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification.[9] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side.[10][11]

Catalyst Generation: Thionyl chloride reacts readily with isopropanol to form isopropyl chlorosulfite, which is unstable and decomposes to generate sulfur dioxide (SO₂), isopropyl chloride, and, most importantly for this reaction, anhydrous hydrogen chloride (HCl).

SOCl₂ + (CH₃)₂CHOH → (CH₃)₂CHOS(O)Cl + HCl

Mechanism of Esterification:

  • Protonation: The generated HCl protonates the carbonyl oxygen of the D-Alanine carboxylic acid group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[12]

  • Nucleophilic Attack: An isopropanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[10][12]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).[10]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the protonated ester product.

Since the reaction is reversible, using a large excess of the alcohol (isopropanol) as the solvent effectively shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[11]

Diagram 1: Fischer-Speier Esterification Mechanism

FischerEsterification cluster_reactants Step 1: Protonation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Steps 3 & 4: Proton Transfer & H₂O Elimination cluster_product Step 5: Deprotonation RCOOH D-Alanine Protonated_RCOOH Protonated D-Alanine RCOOH->Protonated_RCOOH H_plus H⁺ (from HCl) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate ROH Isopropanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Water H₂O Tetrahedral_Intermediate->Water Ester_HCl D-Alanine Isopropyl Ester Hydrochloride Protonated_Ester->Ester_HCl Workflow Start D-Alanine + Isopropanol Cooling Cool to 0-5 °C Start->Cooling SOCl2_Addition Dropwise SOCl₂ Addition (T < 10 °C) Cooling->SOCl2_Addition Reaction Heat to 40-50 °C (3-5 hours) SOCl2_Addition->Reaction Concentration Concentrate via Rotary Evaporation Reaction->Concentration Precipitation Add Diethyl Ether & Stir Concentration->Precipitation Filtration Vacuum Filtration & Ether Wash Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Final_Product Pure D-Alanine Isopropyl Ester Hydrochloride Drying->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Sources

Application Note: Strategic Incorporation of D-Alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reagent Selection, Protocol Optimization, and Quality Control

Abstract

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and development, primarily for enhancing proteolytic stability and modulating biological activity. D-Alanine, in particular, is a common choice for replacing L-Alanine or Glycine to alter peptide conformation and resistance to enzymatic degradation. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of D-Alanine into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will clarify the roles of different chemical derivatives, focusing on the standard, required building block, Fmoc-D-Ala-OH , and contextualizing the use of specialized reagents like D-Alanine isopropyl ester . This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies.

Part 1: Foundational Principles of D-Amino Acid Incorporation in SPPS

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[1][2] This approach simplifies the purification process by allowing excess reagents and by-products to be washed away after each step.[3] The most common strategy, Fmoc-SPPS, relies on the use of an acid-labile protecting group for side chains and a base-labile Nα-Fmoc group for temporary protection of the amino terminus.[4]

The Standard SPPS Cycle: A Repetitive Workflow

The synthesis of a peptide is a cyclical process, with each cycle extending the peptide chain by one amino acid. The four key steps in each cycle are:

  • Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[5][6] This exposes a free amine at the N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct by-product.[7]

  • Coupling: The next Nα-Fmoc protected amino acid in the sequence is activated and reacted with the newly exposed amine, forming a new peptide bond.[3][8]

  • Washing: A final wash sequence removes excess activated amino acid and coupling by-products, preparing the resin for the next cycle.[7]

SPPS_Cycle cluster_resin Resin-Bound Peptide cluster_reagents Reagents Resin_Fmoc Resin-AA(n)-Fmoc Resin_NH2 Resin-AA(n)-NH2 Resin_Fmoc:e->Resin_NH2:w Fmoc Removal Deprotection 20% Piperidine in DMF Resin_Fmoc->Deprotection Step 1: Deprotection Resin_NH2:w->Resin_Fmoc:e Amino Acid Addition Coupling Fmoc-AA(n+1)-OH + Coupling Reagents Resin_NH2->Coupling Deprotection->Resin_NH2 Coupling->Resin_Fmoc New Peptide Bond Formed start start->Resin_Fmoc

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Essential Building Block: Fmoc-D-Ala-OH

For successful incorporation into a growing peptide chain via SPPS, an amino acid must have two key features: a temporarily protected α-amino group (Nα) and a free carboxylic acid group. The free carboxyl group is the site of activation, enabling it to react with the N-terminal amine of the resin-bound peptide. Therefore, the standard and correct building block for this process is Fmoc-D-Ala-OH .

The Specialized Reagent: D-Alanine Isopropyl Ester

D-Alanine isopropyl ester, often supplied as a hydrochloride salt (H-D-Ala-OiPr·HCl), has its carboxylic acid group blocked as an isopropyl ester.[9][10] This chemical feature makes it incompatible for direct use as a building block in the standard SPPS coupling step , as there is no free carboxyl group to activate.

Causality Behind Experimental Choice: The selection of Fmoc-D-Ala-OH over an esterified version is fundamental to the logic of SPPS. The entire process is predicated on forming an amide bond between a free carboxyl group of the incoming amino acid and a free amino group on the resin-bound chain. An esterified carboxyl group cannot be activated by standard coupling reagents (e.g., HBTU, DIC) to form a peptide bond.

Potential Applications for D-Alanine Isopropyl Ester: While not a direct SPPS building block, D-Ala-OiPr has niche roles in peptide chemistry:

  • Solution-Phase Synthesis: It can be used as the C-terminal residue in a solution-phase peptide synthesis, where the isopropyl ester acts as a protecting group.[11]

  • Fragment Condensation: A peptide fragment can be synthesized on a resin, cleaved, and then coupled in solution to H-D-Ala-OiPr to create a C-terminally protected peptide segment.

  • Starting Material: It can serve as a starting material for the synthesis of other specialized D-Alanine derivatives.

Part 2: Core Protocol for Incorporating D-Alanine in SPPS

This protocol details the standard, validated method for incorporating a D-Alanine residue into a peptide sequence using Fmoc-D-Ala-OH.

Reagents and Materials
Reagent/MaterialPurposeSupplier Example
Fmoc-Rink Amide MBHA ResinSolid support for peptide amidesBachem, CEM Corp.
Fmoc-D-Ala-OHD-Alanine building blockBachem, Aapptec
N,N-Dimethylformamide (DMF)Primary solventSigma-Aldrich
Dichloromethane (DCM)Resin swelling and washing solventFisher Scientific
PiperidineFmoc deprotection reagentSigma-Aldrich
HBTU / HATUCoupling reagent (activator)Aapptec, CEM Corp.
N,N-Diisopropylethylamine (DIPEA)Activation baseSigma-Aldrich
Trifluoroacetic Acid (TFA)Cleavage and deprotection reagentSigma-Aldrich
Triisopropylsilane (TIS)Cation scavengerSigma-Aldrich
HPLC Grade Acetonitrile & WaterFor purification and analysisFisher Scientific
Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Resin Preparation:

  • Place 0.1 mmol of resin (e.g., Rink Amide, substitution ~0.5 mmol/g) into a suitable SPPS reaction vessel.[12]

  • Add 5 mL of DCM and allow the resin to swell for 20 minutes.

  • Drain the DCM, then wash with 5 mL of DMF three times.

Step A: N-terminal Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[5]

  • Agitate gently for 3 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.[1][7]

Step B: D-Alanine Coupling

  • In a separate vial, pre-activate the D-Alanine by dissolving:

    • 0.5 mmol (5 equiv.) of Fmoc-D-Ala-OH

    • 0.48 mmol (4.8 equiv.) of HBTU

    • in 3 mL of DMF.

  • Add 1.0 mmol (10 equiv.) of DIPEA to the activation solution. The solution will typically change color (e.g., to yellow). Allow to pre-activate for 1-2 minutes.[13]

  • Add the activated Fmoc-D-Ala-OH solution to the deprotected resin.

  • Agitate the mixture for 45-60 minutes at room temperature.

Step C: Monitoring and Washing

  • After coupling, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[13] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to prepare for the next cycle.

Repeat the Deprotection-Coupling-Washing cycle for all subsequent amino acids.

Final Peptide Cleavage from Resin
  • After the final synthesis cycle, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. For most peptides, a standard choice is TFA/TIS/H₂O (95:2.5:2.5) .[14]

  • Add 5 mL of the cleavage cocktail to the dry resin in a fume hood.

  • Agitate gently for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and dry the peptide pellet.

Part 3: Challenges and Advanced Considerations

The Risk of Racemization

Racemization is the conversion of a chiral amino acid from one enantiomer to its mirror image (e.g., D-Ala to L-Ala or vice-versa). During peptide synthesis, this is a significant risk for all amino acids (except Glycine) during the carboxyl group activation step.[15][16] The mechanism involves the formation of an oxazolone intermediate, which can easily be deprotonated and re-protonated, leading to a loss of stereochemical integrity.

Trustworthiness Through Control: A protocol's validity depends on minimizing such side reactions. The choice of coupling reagents and bases is critical to suppress racemization.

Strategy for Minimizing RacemizationRationale
Use Uronium/Phosphonium Reagents (HBTU, HATU, PyBOP)These reagents, in the presence of an additive like HOBt (or incorporated within the reagent structure), promote rapid active ester formation, which couples quickly and minimizes the lifetime of the racemization-prone oxazolone intermediate.[8]
Avoid Over-activation Do not extend pre-activation times unnecessarily. Add the activated amino acid to the resin promptly.
Use a Hindered Base (DIPEA, 2,4,6-collidine)Less nucleophilic bases like DIPEA are preferred over N-methylmorpholine (NMM) as they are less likely to abstract the α-proton from the activated amino acid.[8][17]
Control Temperature For particularly sensitive amino acids, performing the coupling at a lower temperature (e.g., 0 °C) can reduce the rate of racemization. Microwave synthesis requires careful temperature control to balance speed with chiral purity.[18]
Steric Hindrance and Aggregation

The incorporation of a D-amino acid can alter the secondary structure of the growing peptide chain on the resin. This can sometimes lead to inter-chain or intra-chain hydrogen bonding, causing the peptide-resin matrix to aggregate.[12][19] This aggregation can block reagent access to the N-terminus, leading to incomplete deprotection and coupling steps, resulting in deletion sequences.[20]

Solutions for Difficult Sequences:

  • Chaotropic Salts: Adding salts like LiCl to the coupling media can disrupt secondary structures.[12]

  • Solvent Choice: Using N-methylpyrrolidone (NMP) or adding DMSO can improve solvation of the peptide chain.[16]

  • Microwave Synthesis: Microwave energy can disrupt aggregation and accelerate reaction kinetics, often leading to higher purity for difficult sequences.[21]

Part 4: Quality Control and Analysis

Verifying the successful synthesis and purity of the final peptide is a critical final step.

  • Purity Assessment (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography is the standard method for determining the purity of a crude peptide.[22][23] The percentage purity is calculated by integrating the area of the main product peak relative to the total area of all peaks detected (typically at 210-220 nm).[24]

  • Identity Confirmation (Mass Spectrometry): LC-MS or MALDI-TOF is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of the target sequence. This verifies that the correct amino acids were incorporated without deletions or unintended modifications.[25]

  • Chiral Integrity Analysis: To confirm that the D-Alanine residue did not racemize during synthesis, the peptide must be hydrolyzed back into its constituent amino acids using strong acid (e.g., 6N HCl).[26] The resulting amino acid mixture can then be analyzed by a chiral separation method, such as chiral gas chromatography (GC) or chiral HPLC, to quantify the ratio of D- to L-Alanine.[25]

QC_Workflow Crude Crude Peptide Pellet Dissolve Dissolve in Aqueous Buffer Crude->Dissolve RPHPLC Analytical RP-HPLC Dissolve->RPHPLC Check Purity LCMS LC-MS Analysis Dissolve->LCMS Check Identity Purity Purity > 95%? RPHPLC->Purity Mass Correct Mass? LCMS->Mass Hydrolysis Acid Hydrolysis (6N HCl) Chiral Chiral GC or HPLC Hydrolysis->Chiral Chirality Correct Chirality? Chiral->Chirality Purity->Mass Yes Fail QC Fail: Repurify or Resynthesize Purity->Fail No Mass->Hydrolysis Yes Mass->Fail No Pass QC Pass Chirality->Pass Yes Chirality->Fail No

Caption: A logical workflow for the quality control (QC) analysis of a synthetic peptide.

References

  • Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. [Link]

  • D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

  • Detection and quantification of d-amino acid residues in peptides and proteins using acid hydrolysis. PubMed. [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. [Link]

  • Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac Group. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. National Center for Biotechnology Information (PMC). [Link]

  • D-Alanine isopropyl ester. PubChem. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • SYNTHESIS NOTES. Aapptec. [Link]

  • Introduction to Peptide Synthesis. National Center for Biotechnology Information (PMC). [Link]

  • D-ALANINE ISOPROPYL ESTER HYDROCHLORIDE. precisionFDA. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information (PMC). [Link]

  • SPPS Technology. CEM Corporation. [Link]

  • Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

  • Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. PrepChem.com. [Link]

  • D-ALANINE ISOPROPYL ESTER. G-SRS. [Link]

  • Guide to Solid Phase Peptide Synthesis. Aapptec. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information (PMC). [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

reaction conditions for coupling D-Alanine isopropyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Abstract & Strategic Context

D-Alanine isopropyl ester (D-Ala-OiPr) is a critical intermediate in the synthesis of nucleotide prodrugs (e.g., Sofosbuvir analogs), peptidomimetics, and chiral building blocks. The isopropyl ester moiety serves two primary functions: it enhances lipophilicity to improve cellular permeability, and it acts as a semi-permanent protecting group that is more stable to spontaneous hydrolysis than methyl or ethyl esters, yet cleavable by specific esterases or mild chemical conditions.[2]

This guide addresses the specific challenges of coupling D-Ala-OiPr, primarily focusing on preserving chiral integrity (avoiding racemization to the L-form) and overcoming steric hindrance introduced by the isopropyl group.[1][2]

Chemical Properties & Handling

Target Molecule: D-Alanine Isopropyl Ester Hydrochloride CAS: 39613-92-8 Molecular Weight: 167.63 g/mol (HCl salt) Storage: Desiccate at +4°C. Hygroscopic.[1][3]

Critical Pre-Reaction Check: Salt Neutralization

D-Ala-OiPr is typically supplied as the hydrochloride salt (HCl).[1] The amine must be liberated in situ or pre-neutralized.[1][2][3]

  • Risk: Incomplete neutralization leads to stalled coupling.[1][2][3] Excess base triggers racemization via proton abstraction at the

    
    -carbon.[1][2]
    
  • Solution: Use a stoichiometric amount of a non-nucleophilic base (DIPEA or NMM) relative to the HCl salt.[1][2][3]

Reaction Optimization: The "Why" Behind the Protocol

Coupling Reagent Selection

While standard carbodiimides (EDC/DIC) work, the isopropyl group adds moderate steric bulk.[1][2] For high-value synthesis, we prioritize reagents that minimize racemization and accelerate kinetics.[1][2][3]

Reagent ClassRecommended ReagentUse CasePros/Cons
Standard EDC · HCl / Oxyma Pure Routine CouplingPros: Cost-effective, easy workup (water-soluble urea).[1] Cons: Slower kinetics for bulky partners.[1][2][3]
High-Performance HATU / HOAt Sterically Hindered AcidsPros: Extremely fast, high yield.[1][2][3] Cons: Expensive; hard to remove byproduct (tetramethylurea).[1][2][3]
Scalable/Green T3P (Propylphosphonic anhydride) Large Scale (>10g)Pros: Low epimerization, non-toxic byproduct (water-soluble), no explosion risk (unlike HOBt).[1][2]
Base Management & Racemization Control

The D-configuration is thermodynamically sensitive.[1][2] If the activation of the carboxylic acid partner is too slow, or the base concentration too high, the D-Ala stereocenter can invert to L-Ala via an enolization mechanism or oxazolone formation.[2]

  • Golden Rule: Maintain the reaction pH between 7.5 and 8.0 (measured on wet pH paper above the solvent).

  • Preferred Base: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1][2][4] These are weaker bases than DIPEA/TEA and significantly reduce the rate of

    
    -proton abstraction [1].[1][2]
    

Detailed Experimental Protocols

Protocol A: Standard High-Fidelity Coupling (EDC/Oxyma)

Best for: Routine synthesis, coupling to non-hindered amino acids (e.g., Boc-Gly-OH, Fmoc-Phe-OH).

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • D-Ala-OiPr[5][6][7] · HCl (1.1 equiv)[1]

  • EDC[1][2][3][8] · HCl (1.2 equiv)[2]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv)[1]

  • DIPEA (2.2 equiv - strictly controlled)[1]

  • Solvent: DMF or DCM (Anhydrous)[1][2]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and Oxyma Pure in DCM/DMF (0.1 M concentration). Cool to 0°C.[1][2][3][9][10]

  • Coupling Agent: Add EDC · HCl. Stir for 5 minutes at 0°C to form the active ester.

  • Amine Addition: In a separate vial, dissolve D-Ala-OiPr · HCl in minimal solvent and add the DIPEA. Immediately transfer this solution to the activated acid mixture.

    • Why? Pre-mixing the salt and base prevents transient high-pH pockets that cause racemization.[1][2][3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1][3]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1M KHSO₄ or 10% Citric Acid (removes DIPEA/EDC).[1][2][3]

    • Sat. NaHCO₃ (removes unreacted acid/Oxyma).[1][2][3]

    • Brine.[1][2][3]

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate.

Protocol B: Sterically Demanding Coupling (HATU)

Best for: Coupling to bulky scaffolds, drug intermediates, or valuable GMP synthesis.[2]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • D-Ala-OiPr[5][6][7] · HCl (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • HOAt (1.1 equiv - Optional but recommended for chiral safety)[1]

  • 2,4,6-Collidine (2.5 equiv)[2]

  • Solvent: Dry DMF[1][2][3]

Step-by-Step:

  • Preparation: Dissolve the Carboxylic Acid, D-Ala-OiPr[1][2] · HCl, and HATU in Dry DMF under Nitrogen. Cool to 0°C.[1][2][3][9][10]

  • Initiation: Add 2,4,6-Collidine dropwise.[1][2][3]

    • Note: Collidine is less basic than DIPEA, reducing the risk of racemizing the D-Ala center while sufficiently neutralizing the HCl salt [2].[1][2]

  • Reaction: Stir at 0°C for 30 mins, then RT for 1–2 hours. The reaction is usually complete very quickly with HATU.[1][2][3]

  • Quench: Add water (10% of reaction volume) to quench the active ester.[1][2][3] Stir for 10 mins.

  • Extraction: Standard EtOAc extraction as above. Note: Thorough washing with 5% LiCl solution helps remove DMF.[1][2][3]

Visualization: Decision Logic & Workflow[1]

CouplingWorkflow Start Start: Coupling D-Ala-OiPr CheckPartner Analyze Carboxylic Acid Partner Start->CheckPartner IsHindered Is the Acid Sterically Hindered or Prone to Racemization? CheckPartner->IsHindered StandardPath Standard Path (Cost-Effective) IsHindered->StandardPath No (e.g., Gly, linear acids) HighPerfPath High-Performance Path (Yield Critical) IsHindered->HighPerfPath Yes (e.g., Val, Pro, Drug Scaffolds) ReagentsStd Reagents: EDC + Oxyma Pure Base: DIPEA StandardPath->ReagentsStd ReagentsHigh Reagents: HATU + HOAt Base: 2,4,6-Collidine HighPerfPath->ReagentsHigh Execution Execute Coupling (0°C -> RT, 2-4h) ReagentsStd->Execution ReagentsHigh->Execution QC QC Check: 1. LC-MS (Conversion) 2. Chiral HPLC (D vs L) Execution->QC

Figure 1: Decision matrix for selecting coupling conditions based on the steric profile of the carboxylic acid partner.[2]

Troubleshooting & Critical Control Points

Issue 1: Racemization (D to L conversion)
  • Symptom: Appearance of a diastereomer peak in HPLC (e.g., L-L dipeptide vs D-L).[1][2][3]

  • Root Cause: High pH (>9) or prolonged activation time allowing oxazolone formation.[1][2][3]

  • Fix: Switch base to 2,4,6-Collidine or N-Methylmorpholine .[1][2] Reduce base equivalents to exactly match the HCl salt + 1.0 eq for activation.[1][2][3] Use T3P in EtOAc/Pyridine, which shows the lowest racemization rates in class [3].[1][2][3]

Issue 2: Hydrolysis of Isopropyl Ester
  • Symptom: Loss of isopropyl group (M-42 mass shift), formation of free acid.[1][2][3]

  • Root Cause: Exposure to strong aqueous base (NaOH/LiOH) during workup or presence of nucleophiles.[1][2][3]

  • Fix: Avoid NaOH washes. Use saturated NaHCO₃ or 5% Na₂CO₃ for basic washes, and keep contact time short (<5 mins).[1][2] Isopropyl esters are more stable than methyl esters but not immune to saponification.[1][2][3]

Issue 3: Poor Solubility
  • Symptom: Precipitate forms upon adding D-Ala-OiPr[1] · HCl.

  • Root Cause: The HCl salt is insoluble in DCM/EtOAc.[1][2][3]

  • Fix: Dissolve the salt in a minimum amount of DMF first, neutralize with base, then add to the main reaction mixture.

References

  • Carpino, L. A. (1993).[1][2][3] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society.[1][2][3] Link[1]

  • Bachem. (2024).[1][2][3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • Dunetz, J. R., et al. (2016).[1][2][3] T3P: Propylphosphonic Anhydride.[1][2][3] Organic Process Research & Development. Link[1]

  • ChemicalBook. (2025).[1][2][3] D-Alanine Isopropyl Ester HCl Properties and Safety. Link

  • PrepChem. (2024).[1][2][3] Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. Link

Sources

Application Notes & Protocols: Catalytic Mechanisms Involving D-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of D-Alanine Isopropyl Ester in Modern Catalysis

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. D-amino acids and their derivatives are critical chiral building blocks, offering pathways to novel therapeutics with enhanced stability and efficacy. Among these, D-Alanine isopropyl ester stands out as a versatile and strategically important molecule. Its involvement in catalytic mechanisms is primarily centered on two key areas: its production via enzymatic kinetic resolution and its subsequent use as a nucleophile in enzyme-catalyzed peptide synthesis.

This guide provides an in-depth exploration of these catalytic mechanisms. It is designed not merely as a set of instructions, but as a technical resource that elucidates the "why" behind the "how." By understanding the fundamental principles of the enzymatic catalysis involved, researchers can better optimize existing protocols and innovate new synthetic routes. We will delve into the stereoselective hydrolysis of racemic alanine esters using lipases and the strategic incorporation of D-alanine into peptide chains using proteases, providing both the theoretical underpinnings and field-proven, step-by-step protocols.

Section 1: Enzymatic Kinetic Resolution for the Production of D-Alanine Isopropyl Ester

The most common and efficient method for producing enantiomerically pure D-alanine isopropyl ester is through the kinetic resolution of its racemic precursor, DL-alanine isopropyl ester. This process leverages the exquisite stereoselectivity of certain enzymes, most notably lipases.

The Underlying Mechanism: Lipase-Catalyzed Enantioselective Hydrolysis

Lipases, such as the widely used Candida antarctica Lipase B (CAL-B), are serine hydrolases. Their catalytic activity relies on a conserved catalytic triad of amino acid residues in their active site: serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu).

The mechanism proceeds as follows:

  • Acyl-Enzyme Intermediate Formation: The enzyme selectively binds the L-enantiomer of the alanine isopropyl ester. The serine residue in the catalytic triad, activated by the histidine and aspartic acid, performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the isopropyl alcohol and forming a covalent acyl-enzyme intermediate. The D-enantiomer, due to steric hindrance, does not fit productively into the active site and remains unreacted.

  • Deacylation (Hydrolysis): A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

  • Enzyme Regeneration: This intermediate collapses, releasing L-alanine and regenerating the active enzyme, ready for another catalytic cycle.

The net result is the selective hydrolysis of the L-ester to L-alanine, leaving the D-alanine isopropyl ester in high enantiomeric excess.[1][2]

Lipase_Kinetic_Resolution Lipase-Catalyzed Kinetic Resolution of DL-Alanine Isopropyl Ester cluster_0 Enzyme Active Site (Lipase) cluster_1 Substrates & Products E Lipase (Ser-OH) E_Acyl Acyl-Enzyme Intermediate (Lipase-Ser-O-Acyl) E->E_Acyl Acylation (Tetrahedral Intermediate) L_Alanine L-Alanine E->L_Alanine Release E_Acyl->E Deacylation (Hydrolysis) Isopropanol Isopropyl Alcohol E_Acyl->Isopropanol Release Racemate DL-Alanine Isopropyl Ester L_Ester L-Alanine Isopropyl Ester Racemate->L_Ester Contains D_Ester D-Alanine Isopropyl Ester (Unreacted) Racemate->D_Ester Contains L_Ester->E Binding Water H₂O Water->E_Acyl Nucleophilic Attack Subtilisin_Peptide_Synthesis Subtilisin-Catalyzed Peptide Synthesis cluster_0 Enzyme Active Site (Subtilisin) cluster_1 Substrates & Products E Subtilisin (Ser-OH) E_Acyl Acyl-Enzyme Intermediate (Subtilisin-Ser-O-Acyl) E->E_Acyl Acylation Dipeptide N-Protected Dipeptide E->Dipeptide Release E_Acyl->E Aminolysis Alcohol Alcohol E_Acyl->Alcohol Release Acyl_Donor N-Protected L-Amino Acid Ester (Acyl Donor) Acyl_Donor->E Binding D_Ala_Ester D-Alanine Isopropyl Ester (Nucleophile) D_Ala_Ester->E_Acyl Nucleophilic Attack

Sources

Application Notes and Protocols: Scale-Up Procedures for D-Alanine Isopropyl Ester Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-Alanine isopropyl ester is a chiral building block of significant interest to the pharmaceutical and fine chemical industries. It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral nucleotide prodrugs for the treatment of conditions like Hepatitis C.[1] The stereochemical purity and overall quality of D-Alanine isopropyl ester are paramount to the efficacy and safety of the final drug products.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up of D-Alanine isopropyl ester production. The protocols detailed herein are designed to ensure a robust, efficient, and reproducible manufacturing process, transitioning from laboratory-scale synthesis to larger-scale production while maintaining high product quality and yield. The methodologies are grounded in established chemical principles, primarily the Fischer-Speier esterification, and incorporate practical insights for process optimization and control.

Synthetic Strategy: Fischer-Speier Esterification

The most common and industrially viable method for the synthesis of amino acid esters is the Fischer-Speier esterification.[2][3][4] This acid-catalyzed reaction involves the direct esterification of a carboxylic acid (D-Alanine) with an alcohol (isopropanol).[2][5] The reaction is an equilibrium process, and therefore, strategies to drive the reaction towards the product side are essential for achieving high yields.

The overall reaction is as follows:

D-Alanine + Isopropanol ⇌ D-Alanine Isopropyl Ester + Water

Rationale for Method Selection

The Fischer-Speier esterification offers several advantages for the industrial production of D-Alanine isopropyl ester:

  • Atom Economy: The direct reaction between the amino acid and alcohol is atom-economical, minimizing waste.

  • Cost-Effectiveness: The starting materials, D-Alanine and isopropanol, are readily available and relatively inexpensive.

  • Simplicity: The reaction is straightforward to perform and does not require complex reagents or extreme conditions.[2]

Key Mechanistic Considerations

The mechanism of the Fischer-Speier esterification involves several key steps that are crucial to understand for process optimization:[3][4][6]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of D-Alanine, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final D-Alanine isopropyl ester.

To drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[2][4][6]

Process Development and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger production scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Reagent and Solvent Selection
  • D-Alanine: The starting material should be of high purity to minimize the formation of impurities.

  • Isopropanol: An excess of isopropanol is typically used to serve as both a reactant and a solvent, driving the reaction equilibrium forward. The grade of isopropanol should be appropriate for the intended use of the final product.

  • Catalyst: While various acid catalysts can be used, thionyl chloride (SOCl₂) is a common choice as it reacts with the alcohol to form in situ HCl and sulfur dioxide, which can be readily removed.[5] Sulfuric acid is another effective catalyst.[7][8] The choice of catalyst will influence reaction kinetics and work-up procedures.

Reaction Parameters
ParameterLaboratory Scale (e.g., 100 g)Pilot/Production Scale (e.g., 10 kg)Rationale & Key Considerations
D-Alanine to Isopropanol Ratio (molar) 1 : 10 - 1 : 201 : 5 - 1 : 10An excess of isopropanol drives the reaction equilibrium. The ratio is often reduced at scale to improve process efficiency and reduce solvent volume.
Catalyst Loading (molar eq. to D-Alanine) 1.1 - 1.51.05 - 1.2Sufficient catalyst is needed to ensure a reasonable reaction rate. At scale, minimizing catalyst loading can simplify purification and reduce waste.
Temperature Reflux (approx. 82°C)80-85°CThe reaction is typically run at the reflux temperature of isopropanol to maximize the reaction rate.[1] Precise temperature control is critical at scale to prevent side reactions.
Reaction Time 4 - 8 hours6 - 12 hoursReaction progress should be monitored by a suitable analytical method (e.g., HPLC, TLC). Reaction times may be longer at scale to ensure complete conversion.
Work-up and Purification

The purification strategy is critical for obtaining D-Alanine isopropyl ester hydrochloride of the required purity.

  • Concentration: After the reaction is complete, the excess isopropanol is removed by distillation under reduced pressure.[1][9]

  • Crystallization: The crude product, typically an oil, is often crystallized from a suitable solvent system. A common method involves dissolving the crude material in a minimal amount of a solvent like dichloromethane and then adding an anti-solvent such as hexane to induce precipitation.[10] Another approach involves adding diethyl ether to the concentrated reaction mixture to crystallize the hydrochloride salt.[11]

  • Filtration and Drying: The crystallized product is collected by filtration and washed with a suitable solvent to remove residual impurities. The final product is then dried under vacuum to remove any remaining solvent.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the reaction, assessing product purity, and ensuring the final product meets specifications.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of D-Alanine isopropyl ester and quantifying any impurities.[12][13][14] Chiral HPLC methods can be employed to determine the enantiomeric purity.[15]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the reaction.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

Detailed Experimental Protocols

Laboratory-Scale Synthesis of D-Alanine Isopropyl Ester Hydrochloride (100 g scale)

Materials:

  • D-Alanine: 100 g

  • Isopropanol: 1 L

  • Thionyl chloride (SOCl₂): 133 g (80 mL)

  • Diethyl ether

Procedure:

  • In a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend D-Alanine in isopropanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess isopropanol and volatile by-products.

  • To the resulting oily residue, add diethyl ether and stir vigorously to induce crystallization.

  • Collect the white solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum at 40-50°C to a constant weight.

Scale-Up Protocol for D-Alanine Isopropyl Ester Hydrochloride (10 kg scale)

Equipment:

  • 200 L glass-lined reactor with overhead stirring, heating/cooling jacket, reflux condenser, and addition funnel.

  • Nutsche filter-dryer or centrifuge and vacuum oven.

Materials:

  • D-Alanine: 10 kg

  • Isopropanol: 100 L

  • Thionyl chloride (SOCl₂): 13.3 kg (8.0 L)

  • Diethyl ether

Procedure:

  • Charge the 200 L reactor with isopropanol and D-Alanine.

  • Start the agitator and cool the reactor contents to 0-5°C using the cooling jacket.

  • Slowly add thionyl chloride to the reactor via the addition funnel over 2-4 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, slowly raise the temperature of the reactor to reflux (approximately 82-85°C) and maintain for 6-10 hours.

  • Monitor the reaction for completion using a pre-validated in-process control (IPC) method (e.g., HPLC).

  • Once the reaction is deemed complete, cool the reactor contents to 20-25°C.

  • Distill off the excess isopropanol under vacuum until a concentrated residue is obtained.

  • Charge the reactor with diethyl ether and stir for 1-2 hours to facilitate crystallization.

  • Isolate the product by filtration using a Nutsche filter-dryer or by centrifugation.

  • Wash the product cake with cold diethyl ether.

  • Dry the product under vacuum at 40-50°C until the residual solvent levels meet the pre-defined specification.

Safety Considerations

The synthesis of D-Alanine isopropyl ester involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[16][17][18][19]

  • Isopropanol: Isopropanol is a flammable liquid. The reaction should be carried out away from ignition sources.

  • Pressure Build-up: The reaction of thionyl chloride with isopropanol generates HCl and SO₂ gases. The reaction vessel must be equipped with a proper venting system to prevent pressure build-up.

  • Emergency Procedures: Ensure that an emergency shower and eyewash station are readily accessible. In case of skin or eye contact, flush with copious amounts of water and seek immediate medical attention.[16][17][18][19]

Visualizations

Fischer-Speier Esterification of D-Alanine

Fischer_Speier_Esterification D_Alanine D-Alanine Protonated_Carbonyl Protonated Carbonyl D_Alanine->Protonated_Carbonyl + H+ Isopropanol Isopropanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Isopropanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O D_Alanine_Ester D-Alanine Isopropyl Ester Protonated_Ester->D_Alanine_Ester - H+ H2O Water H_plus H+ H_plus2 H+

Caption: Mechanism of the Fischer-Speier Esterification of D-Alanine.

Scale-Up Workflow for D-Alanine Isopropyl Ester Production

Scale_Up_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_qc Quality Control Reagent_Charging Reagent Charging (D-Alanine, Isopropanol) Cooling Cooling to 0-5°C Reagent_Charging->Cooling Catalyst_Addition Catalyst Addition (Thionyl Chloride) Cooling->Catalyst_Addition Reaction Reaction at Reflux Catalyst_Addition->Reaction IPC_Monitoring In-Process Control (HPLC/TLC) Reaction->IPC_Monitoring Solvent_Removal Solvent Removal (Distillation) IPC_Monitoring->Solvent_Removal Crystallization Crystallization (Anti-solvent Addition) Solvent_Removal->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final_Product_Analysis Final Product Analysis (HPLC, NMR, MS) Drying->Final_Product_Analysis Release Product Release Final_Product_Analysis->Release

Caption: Workflow for the scale-up production of D-Alanine isopropyl ester.

References

  • PrepChem. (n.d.). Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine isopropyl ester. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (2024, March 11). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • Wikipedia. (n.d.). Amino acid synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir.
  • Google Patents. (n.d.). CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
  • ResearchGate. (2017, February 20). How to purify/recrystallize l-alanine isopropyl ester HCl?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Patsnap Eureka. (2021, October 08). Method for determining related substances of L-alanine isopropyl ester hydrochloride by adopting high performance liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.
  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ACS Publications. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • MDPI. (2024, December 15). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • RSC Publishing. (2025, March 27). A practical one-pot synthesis of dehydroalanine esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]

  • PubChem. (n.d.). D-Alanine isopropyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride.
  • precisionFDA. (n.d.). D-ALANINE ISOPROPYL ESTER HYDROCHLORIDE. Retrieved from [Link]

  • PMC. (2024, August 12). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). L-Alanine Isopropyl Ester Hydrochloride | CAS 62062-65-1. Retrieved from [Link]

Sources

Application Note: N-Terminal Protecting Group Strategies for D-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Alanine and its derivatives are crucial chiral building blocks in modern pharmacology and peptide chemistry. D-Alanine isopropyl ester, in particular, offers a starting point where the C-terminus is already protected as a moderately stable ester. This configuration shifts the synthetic focus to the selective protection of the N-terminal amino group. The choice of an N-protecting group is a critical decision that dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and the final yield of the target molecule.[]

This application note provides a detailed guide to the most common and effective N-terminal protecting group strategies for D-Alanine isopropyl ester: Boc, Cbz, and Fmoc. It offers a comparative analysis, detailed protocols, and the mechanistic rationale behind each choice, enabling researchers to design robust and efficient synthetic routes.

The core principle guiding multi-step synthesis is orthogonality , which refers to the use of multiple protecting groups that can be removed under distinct chemical conditions.[2] This allows for the selective deprotection of one functional group while others remain intact, a critical requirement for complex peptide synthesis.[3][4]

The Isopropyl Ester: A Pre-Protected C-Terminus

The starting material, D-Alanine isopropyl ester, already possesses a protected carboxylic acid. The isopropyl ester is generally stable to the basic and hydrogenolytic conditions used to remove Fmoc and Cbz groups, respectively. However, it is susceptible to cleavage under the strong acidic conditions often used for Boc group removal. This inherent chemical property must be considered when planning a synthetic sequence.

N-Terminal Protection Strategies: A Comparative Guide

The selection of an N-terminal protecting group is governed by its stability and the specific conditions required for its removal. The three most prevalent strategies—Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile)—offer an orthogonal set of tools for the synthetic chemist.

Boc (tert-Butyloxycarbonyl) Protection

The Boc group is one of the most widely used amine protecting groups due to its ease of installation and clean, acid-catalyzed removal.[5] It is stable under basic and hydrogenolytic conditions, making it orthogonal to Fmoc and Cbz groups.[6]

Rationale for Use: Boc protection is ideal for syntheses where subsequent steps involve base-sensitive substrates or require hydrogenolysis for other transformations. The deprotection is typically rapid and high-yielding.[7]

Mechanism of Protection: The protection reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc-anhydride). The reaction is typically conducted in the presence of a base.[5]

Mechanism of Deprotection: Deprotection is an acid-catalyzed E1 elimination. Protonation of the Boc group's carbonyl oxygen leads to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[8][9]

Protocol 1: Boc Protection of D-Alanine Isopropyl Ester

  • Principle: To a solution of D-Alanine isopropyl ester hydrochloride, a base is added to liberate the free amine, which then reacts with Boc-anhydride to form the N-Boc protected product.

  • Materials:

    • D-Alanine isopropyl ester hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend D-Alanine isopropyl ester hydrochloride (1.0 eq.) in DCM (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq.) dropwise and stir for 15 minutes to generate the free amine in situ.

    • Add di-tert-butyl dicarbonate (1.05 eq.) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-Ala-O-iPr.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Principle: The Boc group is cleaved using a strong acid, typically TFA, in a non-nucleophilic solvent like DCM. The product is isolated as the trifluoroacetate salt.[8]

  • Materials:

    • Boc-D-Ala-O-iPr

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Cold diethyl ether

  • Procedure:

    • Dissolve Boc-D-Ala-O-iPr (1.0 eq.) in anhydrous DCM (0.1-0.5 M).

    • Cool the solution to 0 °C.

    • Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[10]

    • Stir at 0 °C to room temperature for 1-2 hours, monitoring by TLC. Note the evolution of CO₂ gas.[9]

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the D-Alanine isopropyl ester TFA salt.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry. The salt can often be used directly in the next step.[7]

Data Summary Table for Boc Strategy

ParameterProtectionDeprotection
Reagents (Boc)₂O, TEA/DIPEATFA or HCl in Dioxane
Solvent DCM, THFDCM, Dioxane
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Advantages High yield, stable product, orthogonal to Cbz/FmocFast, clean, volatile byproducts
Disadvantages Harsh acidic conditions may cleave the isopropyl ester or other acid-sensitive groups

Boc_Workflow Start D-Ala-O-iPr Reagents_P (Boc)₂O, TEA DCM Start->Reagents_P Protection Product_P Boc-D-Ala-O-iPr Reagents_P->Product_P Reagents_D TFA / DCM Product_P->Reagents_D Deprotection Product_D H₂N⁺-D-Ala-O-iPr (TFA Salt) Reagents_D->Product_D

Caption: Cbz protection and deprotection workflow.

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). []Its key advantage is its lability to weak bases, such as piperidine, while being stable to acidic and hydrogenolytic conditions. [11][12]This makes it fully orthogonal to both Boc and Cbz groups.

Rationale for Use: Fmoc is the protecting group of choice for SPPS and for syntheses involving acid-sensitive functionalities. The deprotection is rapid and the UV-active byproduct allows for easy reaction monitoring. [13] Mechanism of Protection: The amine is typically acylated using an activated Fmoc derivative, such as Fmoc-OSu (N-hydroxysuccinimide ester) or Fmoc-Cl, in the presence of a mild base.

Mechanism of Deprotection: Deprotection is a base-catalyzed β-elimination. A base (commonly piperidine) abstracts the acidic proton on the fluorenyl ring, initiating an elimination that releases the free amine, carbon dioxide, and dibenzofulvene. The piperidine then acts as a scavenger, forming a stable adduct with the dibenzofulvene byproduct. [12]

Protocol 5: Fmoc Protection of D-Alanine Isopropyl Ester

  • Principle: The amine reacts with an activated Fmoc reagent like Fmoc-OSu under mild basic conditions to form the stable carbamate.

  • Materials:

    • D-Alanine isopropyl ester hydrochloride

    • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimide)

    • Sodium bicarbonate (NaHCO₃)

    • Acetonitrile or Dioxane, and Water

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve D-Alanine isopropyl ester hydrochloride (1.0 eq.) and NaHCO₃ (2.5 eq.) in a mixture of water and acetonitrile.

    • In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in acetonitrile.

    • Add the Fmoc-OSu solution to the amino acid solution and stir vigorously at room temperature for 4-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with 1 M HCl and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. The product, Fmoc-D-Ala-O-iPr, can be purified by column chromatography if necessary.

Protocol 6: Fmoc Deprotection using Piperidine

  • Principle: The Fmoc group is rapidly cleaved by treatment with a solution of piperidine in a polar aprotic solvent like DMF.

  • Materials:

    • Fmoc-D-Ala-O-iPr

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Fmoc-D-Ala-O-iPr (1.0 eq.) in DMF.

    • Add piperidine to create a 20% (v/v) solution. [11] 3. Stir the reaction at room temperature. The deprotection is typically very fast, often complete within 5-30 minutes.

    • Monitor by TLC or LC-MS.

    • Once complete, the reaction mixture is typically worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate) to remove the piperidine and the dibenzofulvene-piperidine adduct. The deprotected product often remains in the aqueous layer as the hydrochloride salt after acidification.

Data Summary Table for Fmoc Strategy

ParameterProtectionDeprotection
Reagents Fmoc-OSu, NaHCO₃20% Piperidine/DMF
Solvent Acetonitrile/WaterDMF
Temperature Room Temp.Room Temp.
Advantages Mild conditions, orthogonal to Boc/CbzVery mild, rapid, UV monitoring possible
Disadvantages Fmoc group is large and can reduce solubilityPiperidine is a regulated substance in some regions; byproduct removal is critical

Visualization of Fmoc Protection Workflow

Fmoc_Workflow Start D-Ala-O-iPr Reagents_P Fmoc-OSu, NaHCO₃ ACN/H₂O Start->Reagents_P Protection Product_P Fmoc-D-Ala-O-iPr Reagents_P->Product_P Reagents_D 20% Piperidine DMF Product_P->Reagents_D Deprotection Product_D D-Ala-O-iPr Reagents_D->Product_D

Caption: Fmoc protection and deprotection workflow.

Orthogonal Strategy Decision Framework

The choice of protecting group is fundamentally linked to the overall synthetic plan. An orthogonal strategy allows for the selective manipulation of different parts of a molecule. [2]The following flowchart provides a decision-making framework for selecting an appropriate N-terminal protecting group for D-Alanine isopropyl ester.

Decision_Tree A Start: Need to protect N-terminus of D-Ala-O-iPr B Are there acid-sensitive groups in the molecule (including the isopropyl ester)? A->B C Are there base-sensitive groups in the molecule? B->C Yes D Are there reducible groups (alkenes, alkynes, benzyl ethers, nitro groups)? B->D No C->D Yes E Use Fmoc Protection (Base-Labile) C->E No H All three strategies are potentially viable. Consider cost, reagent availability, and downstream steps. C->H Yes F Use Cbz Protection (Hydrogenolysis-Labile) D->F Yes G Use Boc Protection (Acid-Labile) D->G No

Caption: Decision framework for selecting an N-protecting group.

Summary and Recommendations

Protecting GroupBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Cleavage Condition Strong Acid (TFA, HCl)Catalytic Hydrogenolysis (H₂/Pd-C)Base (Piperidine)
Orthogonal To Cbz, FmocBoc, FmocBoc, Cbz
Key Advantage Common, cost-effective, easy to handleRobust protection, very mild deprotectionExtremely mild deprotection, ideal for SPPS
Primary Limitation Harsh deprotection may cleave other acid-labile groups (e.g., isopropyl ester)Incompatible with reducible functional groupsBase-lability restricts use with base-sensitive substrates
Best For... General solution-phase synthesis where acid stability is not a concern.Synthesis of molecules with acid or base-sensitive groups.Solid-phase peptide synthesis (SPPS) and synthesis of acid-sensitive molecules.

The strategic selection of an N-terminal protecting group is paramount for the successful synthesis of D-Alanine isopropyl ester-containing molecules. By understanding the distinct chemical properties and orthogonal relationships of the Boc, Cbz, and Fmoc groups, researchers can design efficient, high-yielding, and robust synthetic pathways tailored to their specific target.

References

  • Medicinal Chemistry Group. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available from: [Link]

  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(24), 13646-13651. Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(3), 281-286. Available from: [Link]

  • Galiano, V., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(19), 4548. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal. Available from: [Link]

  • Chinchilla, R., et al. (2004). First Practical Protection of R-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 69(22), 7727-7730. Available from: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73, pp. 17-26. Humana Press.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups (Archived). Available from: [Link]

  • Sun, C., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Journal of Combinatorial Chemistry, 7(5), 686-688. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Li, Y., et al. (2025). A practical one-pot synthesis of dehydroalanine esters. RSC Advances. Available from: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of a novel peptide based prodrug of an anti-cancer agent. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Available from: [Link]

  • CEM Corporation. One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. Available from: [Link]

  • Seitz, M., et al. (2007). Peptidomimetic Inhibitors Targeting the CCR5-Binding Site on the Human Immunodeficiency Virus Type-1 gp120 Glycoprotein Complexed to CD4. Angewandte Chemie International Edition, 46(8), 1324-1327. Supporting Information available from: [Link]

  • Aapptec Peptides. Boc-D-Ala-OH. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH. Available from: [Link]

  • precisionFDA. D-ALANINE ISOPROPYL ESTER HYDROCHLORIDE. Available from: [Link]

  • Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of D-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for D-Alanine isopropyl ester. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound. Our goal is to provide you with the scientific context and practical, field-proven protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the most common initial questions regarding D-Alanine isopropyl ester and its properties, providing the foundational knowledge needed for effective troubleshooting.

Q1: I have a vial labeled "D-Alanine isopropyl ester." Is it the free base or a salt? How does this affect solubility?

This is a critical first question. D-Alanine isopropyl ester is typically supplied in one of two forms: the free base or, more commonly, as a hydrochloride (HCl) salt.[1][2][3]

  • D-Alanine Isopropyl Ester (Free Base): This is the neutral form of the molecule.[4][5] Due to the relatively nonpolar isopropyl ester group and the single amine group, it exhibits limited solubility in water but better solubility in organic solvents like chloroform, dichloromethane (DCM), or ethyl acetate.[6] It is also more prone to hydrolysis, especially under basic conditions.[7]

  • D-Alanine Isopropyl Ester Hydrochloride (HCl Salt): This is the most common commercial form.[1][3] The protonated amine group (NH3+) makes the molecule a salt, which significantly increases its polarity and, therefore, its solubility in aqueous solutions and polar protic solvents like methanol.[3][8][9] The vast majority of solubility issues arise when working with this form in neutral or near-neutral aqueous buffers.

You must confirm the form of the compound by checking the product label, safety data sheet (SDS), or Certificate of Analysis (CoA).

Q2: What is ester hydrolysis, and why is it a concern?

Ester hydrolysis is a chemical reaction in which the ester group reacts with water to form a carboxylic acid and an alcohol. In this case, D-Alanine isopropyl ester hydrolyzes to D-Alanine and isopropanol. This reaction is significantly accelerated by pH, particularly by basic conditions (pH > 8).[7]

Why it matters:

  • Loss of Active Compound: Hydrolysis degrades your starting material, leading to inaccurate concentrations and potentially failed experiments.

  • Altered Biological Activity: The product of hydrolysis, D-Alanine, has different chemical properties and biological activity than its ester form.

It is crucial to control the pH of your solutions. While a slightly acidic pH can aid dissolution of the HCl salt, strongly basic conditions should be avoided unless the free base is being generated intentionally for immediate use in an anhydrous organic solvent.[6][7]

Q3: My D-Alanine isopropyl ester HCl won't dissolve even in solvents listed as suitable on the datasheet. Why?

Several factors beyond simple solvent choice can be at play:

  • Kinetics vs. Thermodynamics: Dissolution is not always instantaneous. The compound may be thermodynamically soluble, but the process is kinetically slow. Physical agitation is necessary.

  • pH of the Solution: The datasheet may state "soluble in water," but this often assumes an optimal pH. In a neutral buffer (pH ~7.0-7.4), the protonated amine of the HCl salt can be partially deprotonated, moving it closer to the less soluble free base form.

  • Concentration: You may be attempting to create a solution that is above the compound's saturation limit in that specific solvent at that temperature.

  • Purity and Age: Impurities or degradation over time can affect solubility.

Section 2: A Systematic Guide to Troubleshooting Solubility

Follow this workflow to diagnose and solve solubility issues methodically.

Troubleshooting Workflow Diagram

G cluster_start Initial State cluster_prep Preparation & Initial Test cluster_eval1 Evaluation 1 cluster_success Success cluster_troubleshoot Troubleshooting Path start Powder of D-Alanine Isopropyl Ester HCl prep Q: What is my target solvent and concentration? start->prep test_water Step 1: Test in Water or Acidic Buffer (pH 4-6) prep->test_water eval1 Does it dissolve? test_water->eval1 success Solution Prepared Successfully. Store appropriately. eval1->success Yes phys_aids Step 2: Apply Physical Aids (Vortex, Sonicate, Gentle Warming) eval1->phys_aids No / Partially eval2 Does it dissolve? phys_aids->eval2 eval2->success Yes organic Step 3: Use Organic Co-Solvent (DMSO, MeOH, EtOH) eval2->organic No add_buffer Step 4: Add Aqueous Buffer SLOWLY to Organic Stock organic->add_buffer eval3 Does it stay dissolved? add_buffer->eval3 eval3->success Yes reassess Re-evaluate Experiment. Lower concentration or change solvent system. eval3->reassess No (Precipitates)

Caption: A step-by-step decision tree for solubilizing D-Alanine isopropyl ester HCl.

Q4: My compound is not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the first corrective step?

The first and most effective step is to adjust the pH. The HCl salt is most soluble at a slightly acidic pH, which ensures the primary amine group remains fully protonated.

Protocol: Acidic Buffer Dissolution

  • Weigh out a small, known amount of your D-Alanine isopropyl ester HCl.

  • Instead of neutral buffer, add a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 4.0-5.0) or sterile water followed by a drop-wise addition of dilute HCl (e.g., 0.1 M) until the solid dissolves.

  • Vortex the solution thoroughly between additions.

  • Once dissolved, you can cautiously adjust the pH back towards your target, but be aware that precipitation may occur if you get too close to the isoelectric point of the free base.

Causality: By lowering the pH, you are applying Le Châtelier's principle to the acid-base equilibrium of the amine group, pushing it fully into the charged, more water-soluble ammonium salt form.[10][11]

Q5: Adjusting the pH didn't work, or it's not an option for my experiment. What's next?

If pH adjustment is not feasible or sufficient, the next step is to use an organic co-solvent. This is a common technique for compounds with intermediate polarity.[12][13]

Protocol: Organic Co-Solvent Dissolution

  • Dissolve the D-Alanine isopropyl ester HCl in a minimal amount of a water-miscible organic solvent. Start with Dimethyl sulfoxide (DMSO) or methanol.[3]

  • Ensure the compound is fully dissolved in the organic solvent first, creating a concentrated stock solution.

  • Very slowly, add this concentrated organic stock solution to your aqueous buffer while vortexing vigorously.

  • Never add the aqueous buffer to the organic stock, as this can cause the compound to immediately precipitate.[12]

Causality: The organic solvent disrupts the crystal lattice of the solid, and the subsequent slow dilution in an aqueous medium allows water molecules to solvate the individual molecules before they can aggregate and precipitate.

Q6: I used a co-solvent, but the compound precipitated when I added it to my aqueous buffer. What happened?

This indicates that you have exceeded the solubility limit of the compound in the final solvent mixture. The presence of the organic co-solvent can only increase the aqueous solubility to a certain point.

Solutions:

  • Reduce Final Concentration: Your target concentration is likely too high for the chosen solvent system. Dilute your sample further.

  • Increase Co-solvent Percentage: Increase the proportion of the organic solvent in your final solution. However, you must verify that the higher solvent concentration is compatible with your experimental model, as organic solvents can have physiological effects.[14]

  • Change Co-solvent: Some peptides and amino acid derivatives are more soluble in specific solvents. You may test DMSO, DMF, methanol, or ethanol to find the optimal one.[13][14]

Q7: The dissolution process is very slow. How can I speed it up safely?

Kinetic barriers can make dissolution a slow process. The following physical methods can help, but should be used with care.

  • Sonication: Use a bath sonicator for 5-10 minute intervals.[12] This uses ultrasonic waves to break apart solid particles and enhance solvent interaction. Avoid probe sonicators, which can generate significant heat.

  • Gentle Warming: Warm the solution to 30-40°C.[12] This increases molecular motion and can significantly improve solubility.[15] Do not overheat, as this can accelerate hydrolysis.

  • Vortexing: Vigorous and consistent vortexing is the simplest and often most effective method to ensure the solid is well-suspended and interacting with the solvent.

Section 3: Protocols & Data Reference
Protocol 1: Systematic Small-Scale Solubility Testing

Before committing your bulk material, test solubility on a small scale (~1 mg).[12]

  • Weigh ~1 mg of D-Alanine isopropyl ester HCl into several microcentrifuge tubes.

  • Tube 1 (Water): Add 100 µL of sterile water. Vortex. If it dissolves, solubility is at least 10 mg/mL.

  • Tube 2 (Acidic Buffer): Add 100 µL of 50 mM citrate buffer (pH 4.5). Vortex.

  • Tube 3 (Organic - DMSO): Add 100 µL of 100% DMSO. Vortex.

  • Tube 4 (Organic - Methanol): Add 100 µL of 100% Methanol. Vortex.

  • Observe each tube for complete dissolution. After dissolving in organic solvents, try adding 100 µL of water to see if it remains in solution. This will guide your stock solution preparation.

Data Table: Qualitative Solubility of D-Alanine Isopropyl Ester Forms
SolventD-Alanine Isopropyl Ester (Free Base)D-Alanine Isopropyl Ester HCl (Salt)Rationale & Citation
Water (Neutral pH)PoorSlightly Soluble to InsolubleThe HCl salt is more polar, but solubility is limited at neutral pH.
Acidic Water/Buffer (pH < 6)Poor (protonates to salt form)SolubleLow pH ensures the amine is protonated, maximizing water solubility.[10][11]
Basic Water/Buffer (pH > 8)Poor (risk of hydrolysis)Poor (converts to free base)High pH deprotonates the salt and creates a high risk of rapid ester hydrolysis.[7]
MethanolSolubleSlightly SolubleA polar protic solvent that can dissolve both forms to some extent.[3]
EthanolSolubleSlightly SolubleSimilar to methanol. The L-alanine methyl ester HCl is soluble at ~30 mg/mL.[14]
DMSOSolubleSlightly SolubleA polar aprotic solvent effective for many organic molecules.[3][14]
Chloroform / DCMHighly SolubleInsolubleNonpolar organic solvents are ideal for the free base but poor for the salt.[6]
Section 4: Advanced Considerations
The pH-Dependent Equilibrium

Understanding the relationship between the HCl salt and the free base is key. The addition of a base (like triethylamine, TEA) to the HCl salt in an organic solvent is a common synthetic procedure to generate the free base in situ for a reaction.[6] This highlights their interconversion based on pH.

G HCl_Salt D-Ala-O-iPr • H+Cl- (Salt Form) Soluble in Water/Acid Free_Base D-Ala-O-iPr + H2O (Free Base Form) Soluble in Organics HCl_Salt->Free_Base + OH- (Base) - H2O Free_Base->HCl_Salt + H+ (Acid) Hydrolysis D-Alanine + Isopropanol (Hydrolysis Products) Free_Base->Hydrolysis High pH (e.g., > 8) + H2O

Caption: The pH-dependent equilibrium between the water-soluble HCl salt and the organic-soluble free base, and the risk of hydrolysis.

This equilibrium explains why solubility in neutral water is problematic: the pH is high enough to partially deprotonate the salt to the less soluble free base, but not high enough to cause rapid hydrolysis. The system gets caught in a state of low solubility.

References
  • PubChem. (n.d.). D-Alanine isopropyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). D-ALANINE ISOPROPYL ESTER HYDROCHLORIDE. Retrieved from [Link]

  • GSRS. (n.d.). D-ALANINE ISOPROPYL ESTER. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Md. Rabiul Islam, et al. (2020). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. Retrieved from [Link]

  • Pradhan, A. A., & Vera, J. H. (1998). Effect of acids and bases on the solubility of amino acids. Semantic Scholar. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • ResearchGate. (2016, November 17). How to dissolve mixture of amino acids at high concentrations? Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.

Sources

Technical Support Center: Purification of D-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Isopropanol (IPA) from D-Alanine Isopropyl Ester Hydrochloride Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scientific Context

The Challenge: The synthesis of D-Alanine isopropyl ester (typically via Fisher esterification using thionyl chloride or gaseous HCl) often results in a product contaminated with residual isopropanol (IPA).

Why this is difficult:

  • Lattice Inclusion: Amino acid ester hydrochlorides often form solvates where IPA molecules are trapped within the crystal lattice, making simple rotary evaporation ineffective.

  • Thermal Instability: Excessive heating (>50°C) to drive off solvent can cause the free base (if present in traces) to cyclize into diketopiperazines (DKP), degrading your product.

  • Solubility: The hydrochloride salt is highly soluble in IPA, preventing simple filtration.

Regulatory Standard (ICH Q3C): Isopropanol is a Class 3 solvent.

  • Limit: 5000 ppm (0.5% w/w).

  • Target: For GMP/GLP applications, aim for <1000 ppm to ensure no interference with downstream biological assays.

Troubleshooting Modules

Module A: The "Crash-Out" Method (Trituration)

Recommended for: High IPA levels (>5%) or sticky solids.

This is the most robust method. It relies on the principle of anti-solvent precipitation . You dissolve the crude material in a solvent that holds the IPA but rejects the amino acid salt upon addition of a non-polar partner.

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM).

  • Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O).

    • Note: MTBE is preferred over Diethyl Ether due to higher flash point and lower peroxide formation risk.

Protocol:

  • Dissolution: Dissolve the crude D-Alanine isopropyl ester HCl in the minimum volume of DCM required to obtain a clear solution at room temperature.

  • Displacement: Add the Anti-Solvent (MTBE) slowly with vigorous stirring.

    • Ratio: Target a final ratio of 1:5 (DCM:MTBE).

  • Precipitation: A white solid should precipitate.

    • Troubleshooting: If it oils out, scratch the glass side with a spatula or add a seed crystal. Cool to 0°C.

  • Filtration: Filter the solid under inert atmosphere (Nitrogen/Argon) if possible, as the salt is hygroscopic.

  • Drying: Vacuum dry at 40°C.

Module B: Azeotropic Displacement

Recommended for: Low to Moderate IPA levels (0.5% - 5%).

If trituration is not feasible (e.g., large scale), use azeotropic distillation or solvent swapping to "pull" the IPA out.

The Chemistry: IPA forms binary azeotropes with specific hydrocarbons. While n-Hexane forms an azeotrope (61°C), it is a Class 2 neurotoxin. We recommend n-Heptane (Class 3) or simple solvent swapping with DCM .

Protocol (Solvent Swapping):

  • Dissolve the residue in Dichloromethane (DCM) .

  • Evaporate on a rotary evaporator at 35-40°C.

  • Repeat 3x.

    • Mechanism:[1][2][3][4] DCM does not form a classic azeotrope with IPA, but it disrupts the IPA-Product hydrogen bonding network. The high vapor pressure of DCM helps sweep away the heavier IPA molecules during evaporation (Raoult's Law deviation).

Visual Workflows

Diagram 1: Purification Decision Tree

Use this logic flow to determine the correct protocol for your specific impurity level.

PurificationLogic Start Crude D-Ala Ester HCl Check Check IPA Level (1H-NMR) Start->Check High High IPA (>5%) Or Sticky Oil Check->High Residue is wet/oily Med Moderate IPA (0.5% - 5%) Check->Med Solid but smells of IPA Low Low IPA (<0.5%) Check->Low Dry powder Trituration MODULE A: Trituration (DCM/MTBE) High->Trituration Azeotrope MODULE B: Solvent Swap (DCM x3) Med->Azeotrope VacOven Vacuum Oven (40°C, <10 mbar) Low->VacOven Trituration->Check Re-analyze Azeotrope->Check Re-analyze Done Final QC (NMR/GC) VacOven->Done

Caption: Decision matrix for selecting the appropriate purification method based on residual solvent levels.

Diagram 2: The Trituration Workflow (Module A)

Visualizing the "Crash-Out" technique to ensure phase separation.

TriturationProcess Step1 1. Dissolve Crude Solvent: DCM (Min. Volume) Step2 2. Add Anti-Solvent Solvent: MTBE (Dropwise, Stirring) Step1->Step2 Homogeneous Soln. Step3 3. Precipitation White solid forms (Product crashes out) Step2->Step3 Supersaturation Step4 4. Filtration Vacuum filter (IPA stays in filtrate) Step3->Step4 Separation

Caption: Step-by-step workflow for purifying amino acid esters via anti-solvent precipitation.

Quality Control & Analysis (The "How do I know?" Section)

1H-NMR Analysis (The Critical Overlap)

Warning: The standard NMR check is deceptive for this specific molecule.

  • The Problem: The methine proton (CH) of the Isopropyl group in IPA appears as a septet at ~4.0 ppm . The

    
    -proton (CH) of the D-Alanine ester also appears near 4.0 - 4.2 ppm  (often a quartet or multiplet). They can overlap, masking the impurity.
    

The Solution: Focus on the Methyl Groups .

  • IPA Methyls: Look for a doublet at 1.15 ppm (6H).

  • Alanine Methyl: Look for a doublet at 1.5 - 1.7 ppm (3H).

  • Ester Isopropyl Methyls: Look for a doublet at 1.25 - 1.30 ppm (6H).

Calculation: Integrate the Alanine Methyl (set to 3.00). Then check the integral at 1.15 ppm.



GC-Headspace (Regulatory)

For IND/NDA submissions, NMR is insufficient. You must use Gas Chromatography (Headspace) validated against ICH Q3C standards.

  • Column: DB-624 or equivalent (designed for volatile organics).

  • Carrier: Helium.

  • Oven: 40°C (hold 5 min)

    
     240°C.
    

Frequently Asked Questions (FAQ)

Q: My product turned into a sticky oil after rotovapping. What happened? A: You likely have a "super-concentrated" solution of your salt in IPA, or the salt has absorbed atmospheric moisture (hygroscopic).

  • Fix: Redissolve in DCM, dry over anhydrous

    
     (to remove water), filter, and then perform the Module A (Trituration)  protocol using MTBE.
    

Q: Can I use heat to speed this up? A: Proceed with caution. D-Alanine esters can cyclize to form D-Alanine Anhydride (Diketopiperazine) if heated above 60°C, especially if any trace base is present. Keep water bath temperatures


.

Q: Why not use Hexane instead of MTBE? A: You can, but amino acid ester salts are sometimes "too" insoluble in hexane, leading to rapid, amorphous gumming rather than crystalline precipitation. MTBE or Diethyl Ether offers slightly better modulation of polarity, encouraging crystal growth. Furthermore, Hexane is a Class 2 solvent (neurotoxic), whereas MTBE and Heptane are Class 3 (safer).

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). Defines IPA as Class 3 solvent with 5000 ppm limit. [Link]

  • PubChem Compound Summary: Alanine Isopropyl Ester. National Center for Biotechnology Information. (2024). Physical properties and synthesis context. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Source for NMR shift overlap data. [Link]

  • Org. Synth. 1929, 9, 4. "Esterification of Amino Acids." Foundational chemistry for amino acid ester hydrochloride stability and isolation. [Link]

Sources

Validation & Comparative

Part 1: In-depth ¹H-NMR Spectrum Analysis of D-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Analytical Characterization of D-Alanine Isopropyl Ester for Pharmaceutical Development

In the landscape of pharmaceutical development, the stereochemistry of a molecule is of paramount importance. The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the robust and accurate analytical characterization of chiral molecules is a cornerstone of drug discovery, development, and quality control. D-Alanine isopropyl ester, a key chiral building block in the synthesis of various active pharmaceutical ingredients, exemplifies the need for precise analytical methodologies.

This guide provides an in-depth comparison of three powerful analytical techniques for the characterization of D-Alanine isopropyl ester: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). As senior application scientists, our goal is to not only present the "how" but to delve into the "why," offering insights into the experimental choices that ensure data integrity and reliability.

The Principle of ¹H-NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected, and the frequency of this emission, known as the chemical shift (δ), is highly dependent on the local electronic environment of the proton. This allows for the differentiation of protons within a molecule, providing a detailed map of its structure. Furthermore, the interaction between the spins of neighboring protons, known as spin-spin coupling, results in the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets), revealing the connectivity of the atoms.

Predicted ¹H-NMR Spectrum of D-Alanine Isopropyl Ester

Structure of D-Alanine Isopropyl Ester:

The predicted ¹H-NMR spectrum in a deuterated solvent like chloroform (CDCl₃) would exhibit the following signals:

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
-CH ₃ (alanine)~1.3Doublet~7.03HCoupled to the adjacent methine proton (-CH).
-NH~1.5 (broad)Singlet-2HA broad singlet due to quadrupole broadening and exchange with residual water.
-CH (CH₃)₂~1.2Doublet~6.06HTwo equivalent methyl groups coupled to the methine proton of the isopropyl group.
-CH (alanine)~3.5Quartet~7.01HCoupled to the three protons of the adjacent methyl group.
-O-CH (CH₃)₂~4.9Septet~6.01HCoupled to the six protons of the two adjacent methyl groups.

Spin-Spin Coupling Diagram:

G CH3_ala CH₃ (Ala) CH_ala CH (Ala) CH3_ala->CH_ala J ≈ 7.0 Hz NH2 NH₂ CH_ala->NH2 coupling often not resolved O O CH_iso CH (iso) CH3_iso1 CH₃ (iso) CH_iso->CH3_iso1 J ≈ 6.0 Hz CH3_iso2 CH₃ (iso) CH_iso->CH3_iso2 J ≈ 6.0 Hz

Caption: Predicted spin-spin coupling in D-Alanine isopropyl ester.

Experimental Protocol: ¹H-NMR Sample Preparation

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of D-Alanine isopropyl ester into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to the vial. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[1]

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[1]

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.

NMR Sample Preparation Workflow:

G A Weigh 5-10 mg of sample B Add 0.6-0.7 mL of deuterated solvent A->B C Ensure complete dissolution B->C D Filter if solid particles are present C->D E Transfer to NMR tube D->E F Cap and clean the tube E->F

Caption: Standard workflow for preparing an NMR sample.

Challenges in ¹H-NMR of Chiral Molecules

Standard ¹H-NMR spectroscopy cannot distinguish between enantiomers as they are chemically equivalent in an achiral environment. To overcome this, chiral solvating agents (CSAs) can be added to the NMR sample. These agents form diastereomeric complexes with the enantiomers, which are no longer chemically equivalent and will exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.[2]

Part 2: Comparative Analysis with Alternative Techniques

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Principle: Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, a chiral additive can be used in the mobile phase.

Experimental Data & Comparison: A common approach for the chiral separation of alanine esters involves derivatization followed by HPLC analysis. For instance, a method has been developed for the separation of L-alanine isopropyl ester hydrochloride and its enantiomer, D-alanine isopropyl ester hydrochloride, by derivatizing with acetyl glucose isothiocyanate (GITC) and using a reversed-phase HPLC method.[3]

Parameter Typical HPLC Conditions for Chiral Separation of Alanine Isopropyl Ester
Column YMC-Pack ODS-AQ or similar C18 column[3]
Mobile Phase Isocratic mixture of water and methanol (e.g., 50:50 v/v)[3]
Derivatizing Agent Acetyl Glucose Isothiocyanate (GITC) in the presence of triethylamine[3]
Detection UV at ~210 nm
Expected Outcome Baseline separation of the derivatized D- and L-enantiomers with distinct retention times.

Advantages and Disadvantages vs. ¹H-NMR:

  • Advantages of HPLC: Higher sensitivity, excellent for quantifying enantiomeric excess, and high throughput.

  • Disadvantages of HPLC: Provides less structural information than NMR, and method development can be more complex.

Chiral HPLC Workflow:

G A Prepare sample and derivatize with GITC B Inject into HPLC system A->B C Separation on Chiral Stationary Phase B->C D UV Detection C->D E Data Analysis (Retention Times, Peak Areas) D->E

Caption: General workflow for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For amino acid analysis, a derivatization step is typically required to make the analytes volatile. The mass spectrometer then provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for identification and quantification.

Expected Mass Spectrum and Fragmentation Pattern: After derivatization (e.g., with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide - MtBSTFA), the D-Alanine isopropyl ester derivative would be introduced into the GC-MS system.[4] The mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized molecule, along with characteristic fragment ions.

Ion Expected m/z Description
Molecular Ion [M]⁺ Varies with derivativeThe intact derivatized molecule.
[M-15]⁺ M - 15Loss of a methyl group.
[M-57]⁺ M - 57Loss of a tert-butyl group (from MtBSTFA derivative).
Fragment from ester VariesFragments corresponding to the isopropyl ester group.

Advantages and Disadvantages vs. ¹H-NMR:

  • Advantages of GC-MS: Extremely high sensitivity (picogram to femtogram range), provides molecular weight information, and can be used for complex mixtures.

  • Disadvantages of GC-MS: Destructive technique, requires derivatization which adds complexity, and provides less detailed structural information than NMR.

Conclusion: Selecting the Optimal Analytical Technique

The choice of analytical technique for the characterization of D-Alanine isopropyl ester depends on the specific goals of the analysis.

Parameter ¹H-NMR Spectroscopy Chiral HPLC GC-MS
Structural Information Excellent (detailed connectivity)PoorGood (molecular weight and fragmentation)
Enantiomeric Separation Requires chiral solvating agentsExcellent (with chiral column/additive)Possible with chiral column
Sensitivity Moderate (mg range)High (µg to ng range)Very High (pg to fg range)
Sample Throughput Low to moderateHighHigh
Sample Preparation SimpleCan be complex (derivatization)Requires derivatization
Cost High (instrumentation)ModerateModerate

Recommendations:

  • For unambiguous structure confirmation and elucidation: ¹H-NMR is the gold standard.

  • For routine quality control and accurate determination of enantiomeric purity: Chiral HPLC is the preferred method due to its high sensitivity, resolution, and throughput.

  • For trace-level analysis and identification in complex matrices: GC-MS is the most suitable technique owing to its exceptional sensitivity.

By understanding the strengths and limitations of each of these analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • WuXi AppTec DMPK. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Li, W., et al. (2023, February 16). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine.
  • Zhang, Y., et al. (2024, August 1). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. PMC.
  • University of California, Berkeley. (n.d.). NMR Sample Preparation.
  • Google Patents. (n.d.). CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
  • PubChem. (n.d.). D-Alanine isopropyl ester.
  • Kaufmann, Y., et al. (2025, March 16). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. PubMed.

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A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of D-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolomics, the precise structural elucidation and quantification of chiral molecules are paramount. D-amino acids and their derivatives, once considered mere biological curiosities, are now recognized for their significant roles in various physiological and pathological processes. D-Alanine isopropyl ester, a derivative of the non-proteinogenic amino acid D-alanine, is of increasing interest due to its potential applications in drug synthesis and as a biomarker. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the comprehensive characterization of D-Alanine isopropyl ester, offering field-proven insights into experimental design, data interpretation, and methodological selection.

The Analytical Imperative: Why Mass Spectrometry for D-Alanine Isopropyl Ester?

The analysis of small, polar, and chiral molecules like D-Alanine isopropyl ester presents a unique set of analytical challenges. Mass spectrometry (MS), with its inherent sensitivity, selectivity, and speed, has emerged as the cornerstone technique for this purpose. When coupled with chromatographic separations, such as gas chromatography (GC) or liquid chromatography (LC), MS provides a powerful platform for the unambiguous identification, and precise quantification of this analyte, even in complex biological matrices. The ability to distinguish D-Alanine isopropyl ester from its L-enantiomer is often a critical requirement, necessitating specialized chiral separation strategies.

Core Mass Spectrometric Approaches: A Comparative Overview

The two primary workflows for the mass spectrometric analysis of D-Alanine isopropyl ester are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each approach offers distinct advantages and requires specific considerations regarding sample preparation and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge

GC-MS is a robust and high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. However, amino acid esters like D-Alanine isopropyl ester possess polar functional groups (the amino group) that can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. To overcome these limitations, chemical derivatization is a mandatory step.

The Rationale behind Derivatization:

Derivatization serves a dual purpose: it masks the polar functional groups, increasing the analyte's volatility and thermal stability, and it can introduce specific fragmentation patterns that aid in structural confirmation. Common derivatization strategies for amino acids involve acylation of the amino group. For instance, N-acetylation is a common approach.[1]

Experimental Protocol: N-Acetyl-D-Alanine Isopropyl Ester for GC-MS Analysis

  • Sample Preparation: To a dried sample containing D-Alanine isopropyl ester, add a 1:1 mixture of acetic anhydride and a suitable solvent (e.g., pyridine).

  • Derivatization Reaction: Heat the mixture at 60-80°C for 30-60 minutes.

  • Solvent Removal: Evaporate the reagents under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a GC-compatible solvent (e.g., ethyl acetate).

  • GC-MS Analysis: Inject an aliquot of the reconstituted sample onto a suitable GC column for analysis.

Diagram: GC-MS Workflow for D-Alanine Isopropyl Ester

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample D-Alanine Isopropyl Ester Sample Derivatization Derivatization (e.g., N-acetylation) Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC_Inlet GC Inlet (Vaporization) Extraction->GC_Inlet GC_Column Chiral GC Column (Enantiomeric Separation) GC_Inlet->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum Data_Acquisition->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification

Caption: GC-MS workflow for D-Alanine isopropyl ester analysis.

Expected Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization (70 eV), the N-acetylated derivative of D-Alanine isopropyl ester is expected to undergo characteristic fragmentation. The molecular ion ([M]⁺˙) may be weak or absent. Key fragmentation pathways include:

  • Loss of the Isopropoxy Group (-•OCH(CH₃)₂): This is a common fragmentation for isopropyl esters, leading to a prominent acylium ion.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation of amines.

  • McLafferty Rearrangement: If the alkyl chain is long enough, this rearrangement can occur, but it is less likely for the isopropyl ester.

Predicted Fragmentation of N-Acetyl-D-Alanine Isopropyl Ester:

M+• (m/z 173) M+• (m/z 173) {[M-43]+ (m/z 130)}\nLoss of C3H7• {[M-43]+ (m/z 130)} Loss of C3H7• M+• (m/z 173)->{[M-43]+ (m/z 130)}\nLoss of C3H7• α-cleavage {[M-59]+ (m/z 114)}\nLoss of •OCH(CH3)2 {[M-59]+ (m/z 114)} Loss of •OCH(CH3)2 M+• (m/z 173)->{[M-59]+ (m/z 114)}\nLoss of •OCH(CH3)2 Ester cleavage {[M-73]+ (m/z 100)}\nLoss of •COOCH(CH3)2 {[M-73]+ (m/z 100)} Loss of •COOCH(CH3)2 M+• (m/z 173)->{[M-73]+ (m/z 100)}\nLoss of •COOCH(CH3)2 {[M-59]+ (m/z 114)} {[M-59]+ (m/z 114)} {m/z 72}\nLoss of CH2=C=O {m/z 72} Loss of CH2=C=O {[M-59]+ (m/z 114)}->{m/z 72}\nLoss of CH2=C=O {[M-43]+ (m/z 130)} {[M-43]+ (m/z 130)} {m/z 88}\nLoss of CH2=C=O {m/z 88} Loss of CH2=C=O {[M-43]+ (m/z 130)}->{m/z 88}\nLoss of CH2=C=O

Caption: Predicted EI fragmentation of N-acetyl-D-alanine isopropyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach

LC-MS/MS offers the significant advantage of analyzing D-Alanine isopropyl ester directly in its native form, often without the need for derivatization. This simplifies sample preparation and reduces the risk of derivatization-related artifacts. Electrospray ionization (ESI) is the most common ionization technique for this application, as it is a "soft" ionization method that typically produces a protonated molecule ([M+H]⁺) with minimal in-source fragmentation.

The Power of Tandem Mass Spectrometry (MS/MS):

Tandem mass spectrometry is crucial for achieving high selectivity and sensitivity. In a triple quadrupole instrument, the first quadrupole (Q1) selects the protonated molecule of D-Alanine isopropyl ester (m/z 132.1). This selected ion is then fragmented in the second quadrupole (q2), the collision cell, through collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification.

Experimental Protocol: Direct LC-MS/MS Analysis

  • Sample Preparation: Dilute the sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water).

  • LC Separation: Inject the sample onto a chiral LC column to separate the D- and L-enantiomers. A reversed-phase C18 column can be used for general analysis if chiral separation is not required.

  • MS/MS Detection: Analyze the eluent using an ESI-MS/MS system operating in positive ion mode and monitoring specific MRM transitions.

Diagram: LC-MS/MS Workflow for D-Alanine Isopropyl Ester

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample D-Alanine Isopropyl Ester Sample Dilution Dilution Sample->Dilution LC_Column Chiral LC Column (Enantiomeric Separation) Dilution->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Q1 Q1: Precursor Ion Selection (m/z 132.1) ESI_Source->Q1 q2 q2: Collision Cell (CID) Q1->q2 Q3 Q3: Product Ion Scan q2->Q3 Detector Detector Q3->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition MRM_Chromatogram MRM Chromatogram Data_Acquisition->MRM_Chromatogram Quantification Quantification MRM_Chromatogram->Quantification

Caption: LC-MS/MS workflow for D-Alanine isopropyl ester analysis.

Expected Fragmentation Pattern (Electrospray Ionization - ESI with CID):

The protonated molecule of D-Alanine isopropyl ester ([M+H]⁺, m/z 132.1) is expected to fragment in the collision cell via several key pathways:

  • Loss of the Isopropyl Group (as propene): A common fragmentation for protonated isopropyl esters, resulting in the loss of 42 Da (C₃H₆).

  • Loss of Isopropanol: Neutral loss of isopropanol (60 Da) is also a likely pathway.

  • Loss of the Amino Group: While less common for protonated amines, some fragmentation involving the amino group may occur.

Predicted ESI-MS/MS Fragmentation of Protonated D-Alanine Isopropyl Ester:

[M+H]+ (m/z 132.1) [M+H]+ (m/z 132.1) {[M+H - C3H6]+ (m/z 90.1)}\nLoss of propene {[M+H - C3H6]+ (m/z 90.1)} Loss of propene [M+H]+ (m/z 132.1)->{[M+H - C3H6]+ (m/z 90.1)}\nLoss of propene Major {[M+H - C3H7OH]+ (m/z 72.1)}\nLoss of isopropanol {[M+H - C3H7OH]+ (m/z 72.1)} Loss of isopropanol [M+H]+ (m/z 132.1)->{[M+H - C3H7OH]+ (m/z 72.1)}\nLoss of isopropanol Minor {[M+H - NH3]+ (m/z 115.1)}\nLoss of ammonia {[M+H - NH3]+ (m/z 115.1)} Loss of ammonia [M+H]+ (m/z 132.1)->{[M+H - NH3]+ (m/z 115.1)}\nLoss of ammonia

Caption: Predicted ESI-MS/MS fragmentation of D-Alanine isopropyl ester.

Performance Comparison: GC-MS vs. LC-MS/MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Derivatization required (e.g., N-acetylation)Minimal, often direct injection
Chiral Separation Excellent with chiral GC columnsExcellent with chiral LC columns
Sensitivity High, especially with selected ion monitoring (SIM)Very high, especially with Multiple Reaction Monitoring (MRM)
Selectivity Good, based on retention time and mass spectrumExcellent, based on precursor/product ion transitions
Throughput Lower due to derivatization and longer run timesHigher due to simpler sample preparation and faster LC methods
Matrix Effects Generally lower than LC-MSCan be significant, requiring careful method development
Instrumentation Cost Generally lowerGenerally higher
Analyst Expertise Requires expertise in derivatization techniquesRequires expertise in LC-MS/MS method development

Alternative and Emerging Techniques

While GC-MS and LC-MS/MS are the workhorses for this type of analysis, other techniques offer unique capabilities:

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation. For chiral analysis, derivatization to form diastereomers can enhance separation by IMS.[2][3]

  • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC can offer faster separations and different selectivity compared to LC, particularly for chiral compounds.

Conclusion and Recommendations

The choice between GC-MS and LC-MS/MS for the characterization of D-Alanine isopropyl ester depends on the specific analytical needs, available instrumentation, and the complexity of the sample matrix.

  • For high-throughput quantitative analysis in complex matrices, LC-MS/MS is generally the preferred method. Its high sensitivity, selectivity, and the ability to analyze the compound directly without derivatization make it a powerful tool.

  • GC-MS remains a valuable technique, particularly for structural confirmation and when high chromatographic resolution is paramount. The rich fragmentation patterns obtained with electron ionization can provide detailed structural information.

For any chosen method, rigorous validation is essential to ensure data quality and reliability. This includes assessing linearity, accuracy, precision, and limits of detection and quantification. The use of a stable isotope-labeled internal standard (e.g., D-Alanine-d₄ isopropyl ester) is highly recommended for the most accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

By understanding the principles, advantages, and limitations of each mass spectrometric approach, researchers can confidently select and implement the most appropriate methodology for the comprehensive characterization of D-Alanine isopropyl ester in their specific application.

References

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Sources

chiral HPLC separation of D-Alanine and L-Alanine isopropyl esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chiral HPLC Separation of D- and L-Alanine Isopropyl Esters

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like amino acid esters is paramount. The presence of an undesired enantiomer can have significant implications for the efficacy and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for resolving enantiomers and accurately determining enantiomeric purity.[1]

This guide provides a comprehensive comparison of three major classes of CSPs for the challenging separation of D- and L-Alanine Isopropyl Ester. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind methodological choices, offering a framework for robust and reliable chiral method development.

A Comparative Overview of Chiral Stationary Phases

The successful chiral separation of alanine isopropyl esters hinges on selecting a CSP that provides sufficient stereognition. This is achieved through transient, diastereomeric complex formation between the analyte enantiomers and the chiral selector immobilized on the silica support.[2] We will compare three workhorse CSP classes: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type phases.

Polysaccharide-Based CSPs: The Broad Spectrum Workhorse

Polysaccharide-based CSPs, derived from cellulose or amylose coated or immobilized on silica gel, are among the most widely used in chiral HPLC.[3] Columns like CHIRALCEL® OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) are renowned for their broad enantioselectivity.[1][4]

Mechanism of Chiral Recognition

The chiral recognition mechanism of polysaccharide CSPs is primarily based on the helical structure of the polymer backbone. This structure forms "chiral grooves" or cavities into which the analyte can fit.[2] Separation is achieved through a combination of interactions:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivative can act as hydrogen bond donors and acceptors, interacting with the ester and amino groups of the analyte.

  • π-π Interactions: The phenyl groups of the carbamate selector can interact with any aromatic moieties on the analyte (though less relevant for alanine isopropyl ester).

  • Dipole-Dipole Interactions: The polar carbamate and ester functional groups contribute to dipole-dipole interactions.

  • Steric Fit: The overall shape and size of the analyte relative to the chiral groove is a critical factor. One enantiomer will fit more favorably into this chiral space, leading to a stronger interaction and longer retention time.

The choice of a coated phase like CHIRALCEL® OD-H is often advantageous for initial screening due to its proven track record. However, it's important to note that coated phases have limitations on the types of solvents that can be used, as aggressive solvents can strip the coating. Immobilized polysaccharide phases (e.g., CHIRALPAK® IA, IB) offer greater solvent flexibility.[5]

Experimental Protocol: Normal-Phase Separation on CHIRALCEL® OD-H

This protocol outlines a standard normal-phase approach, which often provides the best selectivity on polysaccharide columns.

Instrumentation:

  • HPLC system with UV detector

Method Parameters:

  • Column: CHIRALCEL® OD-H, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

    • Scientist's Rationale: n-Hexane is the weak, non-polar solvent, while IPA acts as the polar modifier that modulates retention. The small amount of a basic additive like DEA is crucial when separating amines or their esters; it interacts with acidic silanol groups on the silica surface, preventing peak tailing and improving peak shape.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

    • Scientist's Rationale: Temperature is a key parameter for optimizing selectivity. Lower temperatures often enhance chiral recognition and improve resolution, so starting at ambient temperature is a good practice.[7][8]

  • Detection: UV at 210 nm

    • Scientist's Rationale: Alanine esters lack a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the D/L-Alanine Isopropyl Ester sample in the mobile phase to a concentration of 1 mg/mL.

Macrocyclic Glycopeptide CSPs: Unmatched Versatility

Macrocyclic glycopeptide CSPs, such as the Astec® CHIROBIOTIC® series, are based on antibiotics like vancomycin (CHIROBIOTIC V2) or teicoplanin (CHIROBIOTIC T) bonded to silica.[9][10] Their complex structure, featuring peptide backbones, sugar moieties, and ionizable groups, allows for multiple types of interactions, making them exceptionally versatile.[11]

Mechanism of Chiral Recognition

These CSPs are multi-modal, capable of hydrogen bonding, π-π interactions, inclusion complexation, and, most importantly for amino acid esters, ionic interactions.[12] This versatility allows them to operate in normal-phase, reversed-phase, polar organic, and polar ionic modes on the same column.[9]

For alanine isopropyl ester, the Polar Ionic Mode (PIM) is particularly effective. This mode uses a mobile phase with a high percentage of an organic solvent (like methanol) and small amounts of acidic and basic additives.[13] The additives protonate the analyte's amino group and deprotonate the CSP's carboxyl groups, promoting strong ionic interactions that are key to chiral recognition.[9] The teicoplanin-based CHIROBIOTIC T is especially successful for underivatized amino acids and their derivatives.[10]

Experimental Protocol: Polar Ionic Mode (PIM) on Astec® CHIROBIOTIC® T

This protocol leverages the unique capabilities of the PIM for a robust, MS-compatible separation.

Instrumentation:

  • HPLC system with UV or Mass Spectrometry (MS) detector

Method Parameters:

  • Column: Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100:0.05:0.01, v/v/v)

    • Scientist's Rationale: This mobile phase is essentially a non-aqueous system. The acid and base additives control the ionization states of both the analyte and the stationary phase to maximize the enantioselective ionic interactions.[13] This low-water, volatile salt system is also ideal for LC-MS applications.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or ESI+ MS

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the D/L-Alanine Isopropyl Ester sample in methanol to a concentration of 0.5 mg/mL.

Pirkle-Type CSPs: Robust and Predictable

Pirkle-type or "brush-type" CSPs are based on a smaller chiral selector (e.g., a derivative of an amino acid) that is covalently bonded to the silica support.[14] A classic example is the Pirkle 1-J phase. These phases are designed based on the principle of forming a three-point interaction complex (e.g., π-π, hydrogen bonding, dipole-dipole) with one enantiomer over the other.[15]

Mechanism of Chiral Recognition

The chiral selector on a Pirkle-type phase typically contains a π-acidic or π-basic aromatic ring. For an analyte like alanine isopropyl ester, derivatization with a group like 3,5-dinitobenzoyl (DNB) would typically be required to introduce a π-basic site to interact with a π-acidic CSP. However, some modern Pirkle phases can separate underivatized compounds. The key interactions are:

  • π-π Interactions: Between aromatic rings on the CSP and the analyte.

  • Hydrogen Bonding: With amide or ester groups on the CSP.

  • Dipole Stacking: Between polar functional groups.

A significant advantage of these covalently bonded phases is their exceptional durability and compatibility with a wide range of normal- and reversed-phase solvents.[16][17] Furthermore, many Pirkle phases are available with both enantiomeric forms of the selector, allowing the user to invert the elution order if necessary, which is highly advantageous for purifying a trace enantiomer that might otherwise elute on the tail of the major peak.[18]

Experimental Protocol: Normal-Phase Separation on a Pirkle-Type Column

Instrumentation:

  • HPLC system with UV detector

Method Parameters:

  • Column: Regis® Pirkle 1-J, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol (95:5, v/v)

    • Scientist's Rationale: Pirkle-type columns often show excellent selectivity in simple normal-phase solvent systems. Ethanol is chosen as the polar modifier. The absence of an amine additive should be tested first; if peak shape is poor, a small amount of DEA or TFA (depending on the analyte's nature) can be added.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the D/L-Alanine Isopropyl Ester sample in the mobile phase to a concentration of 1 mg/mL.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of each CSP class for the separation of D/L-Alanine Isopropyl Ester based on typical results for similar compounds.

ParameterPolysaccharide (CHIRALCEL® OD-H)Macrocyclic Glycopeptide (CHIROBIOTIC® T)Pirkle-Type (Pirkle 1-J)
Primary Mechanism Steric Fit, H-BondingMulti-modal (Ionic, H-Bonding, Inclusion)π-π Interactions, H-Bonding
Typical Mobile Phase Normal Phase (Hexane/IPA)Polar Ionic Mode (MeOH + additives)Normal Phase (Hexane/EtOH)
Selectivity (α) 1.2 - 1.81.3 - 2.51.1 - 1.6
Resolution (Rs) > 1.5> 2.0> 1.5
Robustness Good (Coated), Excellent (Immobilized)ExcellentExcellent (Covalently Bonded)
MS Compatibility Poor (NP)Excellent (PIM)Poor (NP)
Elution Order Inversion NoNoYes (with enantiomeric CSP)

Visualization of Method Selection & Workflow

The process of selecting a chiral column and developing a method can be systematized. The following diagrams illustrate the general workflow and the key decision points.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Alanine Isopropyl Ester: Polar, Basic) B Select Primary CSPs (Polysaccharide, Macrocyclic, Pirkle-Type) A->B C Screen with Generic Gradients (NP, PIM, RP) B->C D Identify Promising Conditions (e.g., CHIROBIOTIC T in PIM) C->D Partial or Full Separation Achieved E Optimize Key Parameters - Mobile Phase Ratio - Additive Concentration - Temperature - Flow Rate D->E F Assess Performance (Resolution > 2.0, Tailing < 1.5) E->F F->E Criteria Not Met (Re-optimize) G Validate Method (Specificity, Linearity, Accuracy, Precision) F->G Criteria Met H Final Method Established G->H

Caption: General workflow for chiral HPLC method development.

CSP_Selection_Logic node_result node_result Start Need to separate D/L Alanine Isopropyl Ester Q1 Is LC-MS Detection Required? Start->Q1 Q2 Is Inverting Elution Order Critical? Q1->Q2 No R1 Try Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) in Polar Ionic Mode Q1->R1 Yes Q3 Broadest Initial Screening Needed? Q2->Q3 No R2 Try Pirkle-Type CSP (e.g., Pirkle 1-J) and its enantiomeric version Q2->R2 Yes Q3->R1 No, prioritize versatility R3 Try Polysaccharide CSP (e.g., CHIRALCEL OD-H) in Normal Phase Q3->R3 Yes

Caption: Decision logic for selecting a primary CSP.

Conclusion and Recommendations

For the chiral separation of D- and L-Alanine Isopropyl Ester, all three classes of CSPs offer viable pathways to a successful resolution.

  • For highest versatility and guaranteed MS-compatibility , the Astec® CHIROBIOTIC® T column operating in the Polar Ionic Mode is the superior choice. Its multi-modal interaction capabilities often lead to excellent selectivity and resolution for polar, ionizable analytes like amino acid esters.[9][10]

  • For routine quality control in a normal-phase environment , the CHIRALCEL® OD-H is a reliable starting point, benefiting from a vast library of existing applications and predictable behavior.[1]

  • When robustness is the primary concern or if elution order inversion is required for purity analysis , a covalently bonded Pirkle-type column is an excellent and durable option.[16][18]

Ultimately, the most effective approach to chiral method development is an empirical screening process.[19] By understanding the underlying separation mechanisms and the rationale behind the experimental choices for each CSP class, researchers can navigate this process efficiently and develop robust, reliable methods for ensuring the enantiomeric purity of their critical materials.

References

  • Yakhak Hoeji. (2021).
  • Sigma-Aldrich. Astec CHIROBIOTIC - Macrocyclic Glycopeptide-Based Chiral HPLC Phases.
  • Bioanalysis Zone. (2022). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS.
  • Benchchem. (2025).
  • SelectScience. Astec CHIROBIOTIC™ V2 Chiral HPLC Column.
  • Fegas et al. Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase.
  • Astec.
  • MilliporeSigma. CHIRAL HPLC COLUMNS.
  • Zhang, T. et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Pataj, Z. et al. (2014). Effect of mobile phase composition on the liquid chromatographic enantioseparation of bulky monoterpene-based β-amino acids by applying chiral stationary phases based on Cinchona alkaloid.
  • Regis Technologies. HPLC.
  • Hage, D. S. et al. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography.
  • I.B.S. Chiral HPLC Method Development.
  • ResearchGate. (2018).
  • BGB Analytik. CHIRAL Handbook.
  • PubMed. (2004).
  • Pirkle, W. H. et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • Sigma-Aldrich.
  • Phenomenex.
  • Element Lab Solutions. Regis Pirkle-type Chiral Columns.
  • Obrnuta faza. Pirkle-Type Columns.
  • Ilisz, I. et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC.
  • Phenomenex. (2017). CHIRAL COLUMNS.
  • Artisan Technology Group. CHIRALCEL OD-H Daicel (Normal Phase HPLC Chiral Column).

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Comparative Guide: Infrared (IR) Spectroscopy of D-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: D-Alanine Isopropyl Ester Hydrochloride CAS: 62062-65-1 (HCl salt) Primary Application: Chiral building block for nucleotide prodrugs (e.g., Sofosbuvir analogs) and peptidomimetics.

This guide provides a technical analysis of the infrared spectral characteristics of D-Alanine isopropyl ester. It focuses on distinguishing this compound from its precursors (D-Alanine free acid) and structural analogs (Methyl/Ethyl esters). The spectral data presented here applies to both enantiomers (D- and L-) as infrared spectroscopy in an achiral environment does not distinguish between optical isomers.

Part 1: Theoretical Framework & Spectral Expectations

The transition from D-Alanine to D-Alanine Isopropyl Ester involves two major chemical changes detectable by IR:

  • Esterification: Conversion of the carboxylic acid (zwitterionic carboxylate) to an ester.

  • Alkyl Substitution: Addition of the isopropyl group containing a gem-dimethyl moiety.

The Carbonyl Shift (The "Ester Flag")

In its solid state, free D-Alanine exists as a zwitterion (


). It lacks a true carbonyl (

) stretch. Instead, it displays two carboxylate stretching bands:[1]
  • Asymmetric

    
    :  ~1590–1600 cm⁻¹
    
  • Symmetric

    
    :  ~1400 cm⁻¹
    

The Shift: Upon esterification, the resonance of the carboxylate is removed. The spectrum of D-Alanine Isopropyl Ester will exhibit a strong, sharp ester carbonyl (


) peak at 1735–1750 cm⁻¹ . This is the primary confirmation of successful synthesis.
The Isopropyl Signature (The "Gem-Dimethyl Doublet")

Distinguishing the isopropyl ester from a methyl or ethyl ester requires analyzing the C-H bending region. The isopropyl group (


) exhibits a characteristic splitting of the symmetric methyl bending vibration due to vibrational coupling between the two methyl groups attached to the same carbon.
  • Look for: A distinct doublet (two peaks of nearly equal intensity) at approximately 1380 cm⁻¹ and 1370 cm⁻¹ .

  • Contrast: A methyl ester (

    
    ) or ethyl ester typically shows a single band or different splitting patterns in this region.
    

Part 2: Comparative Spectral Analysis

The following table contrasts the target molecule with its most common alternatives/precursors.

Table 1: Diagnostic Peak Assignments (Wavenumbers in cm⁻¹)
Functional Group VibrationD-Alanine (Free Acid) D-Alanine Methyl Ester HCl D-Alanine Isopropyl Ester HCl Interpretation Note
C=O Stretch (Ester) Absent1740–1750 (Strong)1735–1750 (Strong) Primary Confirmation. Indicates formation of the ester bond.
COO⁻ Stretch (Asym) 1590–1610 (Strong)AbsentAbsent Disappearance confirms consumption of free acid.
NH₃⁺ Stretch 2800–3100 (Broad)2800–3100 (Broad)2800–3150 (Broad) Overlaps with C-H stretches. Broadness confirms HCl salt form.
C-H Bending (Gem-Dimethyl) Absent1380 (Single)1380 & 1370 (Doublet) Identity Confirmation. The "split" peak confirms the isopropyl group.
C-O-C Stretch Absent1200–12501180–1260 Strong bands typical of ester linkages.
Fingerprint Region DistinctDistinctDistinct Used for library matching if reference standard is available.

Note on Enantiomers: The IR spectrum of D-Alanine Isopropyl Ester is identical to that of L-Alanine Isopropyl Ester. Do not use standard IR to determine optical purity; use Polarimetry or Chiral HPLC for that purpose.

Part 3: Structural Validation Workflow

This flowchart illustrates the logic path for validating the product identity using IR spectroscopy.

Figure 1: Logic flow for confirming D-Alanine Isopropyl Ester identity via IR spectroscopy.

Part 4: Experimental Protocol (Self-Validating)

To ensure high-quality data that matches the theoretical expectations above, follow this protocol. This method assumes the product is the Hydrochloride Salt (HCl) , which is the standard stable form.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended for speed and reproducibility.

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).

  • Pre-check: Ensure the sample is dry. Residual isopropanol (solvent) will show a broad OH stretch at 3400 cm⁻¹ that confuses the amine analysis.

Synthesis & Verification Steps

If synthesizing de novo (e.g., via Thionyl Chloride/Isopropanol method), use IR to monitor the reaction endpoint.

Step-by-Step Monitoring:

  • T=0 (Start): Sample shows strong bands at ~1590 cm⁻¹ (COO⁻). No band at 1740 cm⁻¹.[1][2][3][4]

  • Reaction Progress: The 1590 cm⁻¹ band decreases; the 1740 cm⁻¹ band grows.

  • Work-up: After evaporation of solvent.

  • Validation:

    • Criterion A: Absence of broad OH stretch (3300-3500 cm⁻¹) from free isopropanol (unless obscured by NH3+).

    • Criterion B: Presence of "Gem-Dimethyl" doublet at 1380/1370 cm⁻¹.

    • Criterion C: Sharp Ester C=O > 1730 cm⁻¹.

Synthesis Workflow Diagram

SynthesisWorkflow Raw D-Alanine (Solid) React Reflux w/ iPrOH + SOCl₂ Raw->React Inter Intermediate Mixture React->Inter Workup Evaporation & Crystallization Inter->Workup Check1 IR Check: Disappearing 1590 cm⁻¹ Inter->Check1 Product D-Ala-OiPr HCl (Solid) Workup->Product Check2 IR Check: Strong 1745 cm⁻¹ Doublet 1380 cm⁻¹ Product->Check2

Figure 2: Synthesis workflow with integrated IR checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for Gem-Dimethyl and Ester group frequencies).
  • National Institute of Standards and Technology (NIST). L-Alanine Methyl Ester Hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as structural analog reference).

  • PubChem. D-Alanine Isopropyl Ester Compound Summary. National Library of Medicine. Available at: [Link]

  • Org. Synth. (1987).[5] General procedures for Amino Acid Esterification. Organic Syntheses, Coll. Vol. 7, p.0. (Methodology grounding).

Sources

A Comparative Guide to the Validation of Enantiomeric Excess in D-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral molecules like D-Alanine isopropyl ester, a common intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. The presence of its counterpart, L-Alanine isopropyl ester, even in trace amounts, can have significant implications, ranging from reduced therapeutic effect to unforeseen toxicity. Therefore, the validation of analytical methods to quantify enantiomeric excess (e.e.) is a non-negotiable cornerstone of quality control.

This guide provides an in-depth comparison of the primary chromatographic techniques for determining the enantiomeric excess of D-Alanine isopropyl ester. We will move beyond mere procedural lists to explore the underlying principles, the rationale for methodological choices, and the rigorous validation required to ensure that a method is not just functional, but demonstrably "suitable for its intended purpose," as mandated by international regulatory standards.[1]

The Analytical Landscape: Chromatography as the Gold Standard

The separation and quantification of enantiomers, which are identical in most physical properties, necessitates a chiral environment. Chromatography, with its exceptional resolving power, stands as the definitive technique for this purpose.[2] The two most powerful and widely adopted methods in this domain are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offering distinct advantages and requiring specific strategic considerations.[3]

Method 1: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the benchmark for enantiomeric purity testing due to its versatility and robustness.[3] The separation can be achieved through two primary strategies: direct separation using a Chiral Stationary Phase (CSP) or indirect separation via pre-column derivatization to form diastereomers, which can then be resolved on a standard achiral column.

Strategy A: Indirect Separation via Pre-column Derivatization

This approach is particularly valuable as it leverages widely available and cost-effective achiral columns (like ODS/C18). The core principle is to react the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatography.

A recently developed and highly effective method involves derivatization with acetyl Glucose Isothiocyanate (GITC) in an alkaline solution.[4] This creates diastereomeric thiourea derivatives that exhibit excellent separation on a common reversed-phase column.

  • Sample Preparation (Derivatization):

    • Accurately weigh and dissolve the D-Alanine isopropyl ester sample in a suitable solvent (e.g., acetonitrile).

    • Add an alkaline solution, such as triethylamine in acetonitrile, to the sample.[4]

    • Introduce the acetyl Glucose Isothiocyanate (GITC) solution and allow the reaction to proceed to completion under controlled temperature and time. The isothiocyanate group reacts with the primary amine of the alanine ester to form the diastereomeric derivatives.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: YMC-Pack ODS-AQ, or equivalent C18 bonded silica gel column.[4]

    • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 50:50 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at an appropriate wavelength for the derivative (e.g., 250 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two diastereomers. The peak for the L-enantiomer derivative will be the impurity peak.

    • Calculate the enantiomeric excess using the formula:

      • e.e. (%) = [ (AreaD-derivative - AreaL-derivative) / (AreaD-derivative + AreaL-derivative) ] * 100 [5]

cluster_Prep Method Development cluster_Val Validation Parameters (ICH Q2 R1) cluster_Report Finalization Dev Develop HPLC Method (GITC Derivatization) Specificity Specificity (Peak Purity, Resolution > 2) Dev->Specificity Validate Linearity Linearity & Range (5 levels, r > 0.999) Specificity->Linearity Accuracy Accuracy (Spiked Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2% for Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Slope Method) Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, pH) LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report Compile

Caption: Workflow for validating the HPLC method for enantiomeric excess.

Method 2: Gas Chromatography (GC)

For analytes that are volatile or can be made volatile through derivatization, chiral Gas Chromatography (GC) is an excellent alternative, often providing faster analysis times and higher resolution than HPLC.[3] Amino acid esters are well-suited for this technique. The most common approach is direct separation on a column with a chiral stationary phase.

Strategy: Direct Separation on a Chiral GC Column

This method relies on a GC column where the stationary phase is itself a chiral molecule. Cyclodextrin derivatives or chiral polysiloxanes (e.g., Chirasil-Val) are frequently used for amino acid analysis.[6] The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times. For D-Alanine isopropyl ester, a simple derivatization step to form an N-acyl derivative (e.g., using pivaloyl chloride or trifluoroacetic anhydride) is typically required to block the polar amine group and improve chromatographic peak shape and volatility.

  • Sample Preparation (Derivatization):

    • Dissolve the D-Alanine isopropyl ester sample in a dry, aprotic solvent (e.g., dichloromethane).

    • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and a catalyst like pyridine.

    • Heat the mixture gently (e.g., 100°C for 1 hour) to form the N-TFA-D-Alanine isopropyl ester.

    • Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., ethyl acetate).

  • GC System and Conditions:

    • GC System: A standard GC system with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column, such as a Chirasil-L-Val or a cyclodextrin-based column (e.g., Beta DEX™).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector: Split/Splitless injector, typically in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 180°C).

    • Detector: FID at 270°C.

  • Data Analysis:

    • Identify and integrate the peaks for the D- and L-enantiomers.

    • Calculate the enantiomeric excess using the corresponding peak areas.

cluster_Prep_GC Method Development cluster_Val_GC Validation Parameters (ICH Q2 R1) cluster_Report_GC Finalization Dev_GC Develop Chiral GC Method (e.g., N-TFA Derivatization) Specificity_GC Specificity (Baseline Resolution) Dev_GC->Specificity_GC Validate Linearity_GC Linearity & Range Specificity_GC->Linearity_GC Accuracy_GC Accuracy (Spiked Recovery) Linearity_GC->Accuracy_GC Precision_GC Precision (Repeatability, Intermediate) Accuracy_GC->Precision_GC LOD_LOQ_GC LOD & LOQ Precision_GC->LOD_LOQ_GC Robustness_GC Robustness (Vary Flow, Oven Ramp) LOD_LOQ_GC->Robustness_GC Report_GC Validation Report & SOP Robustness_GC->Report_GC Compile

Caption: Workflow for validating the GC method for enantiomeric excess.

Method Validation: A Self-Validating System

The objective of validation is to provide documented evidence that the method is fit for its purpose.[7] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters must be rigorously evaluated for an impurity quantification method like enantiomeric excess determination.[8]

Validation Parameter Objective Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, starting materials, degradation products).Peak purity analysis (e.g., via PDA/DAD detector in HPLC) should pass. Chromatographic resolution (Rs) between the two enantiomer peaks should be > 2.0.
Linearity To demonstrate a proportional relationship between the concentration of the impurity (L-enantiomer) and the analytical response.A minimum of 5 concentration levels should be tested. The correlation coefficient (r) of the regression line should be ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.For an impurity, the range should typically cover from the reporting level of the impurity to 120% of the specification.
Accuracy The closeness of the test results to the true value.Determined by analyzing samples spiked with known amounts of the L-enantiomer at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Mean recovery should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Assessed by 6 replicate injections of a sample at 100% of the test concentration. Relative Standard Deviation (RSD) should be ≤ 2.0%. Intermediate Precision: Assessed by a different analyst on a different day or with different equipment. RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined by a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Can be determined by a signal-to-noise ratio of 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.For HPLC, vary mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), and flow rate (±10%). For GC, vary oven ramp rate, gas flow, etc. The system suitability parameters should remain within acceptable limits.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC depends on several factors, including available equipment, required sensitivity, sample throughput, and the specific stage of drug development.

Parameter HPLC (with Derivatization) Chiral GC Rationale & Insights
Speed Moderate (Typical run time 15-30 min)Fast (Typical run time 5-15 min)GC's use of gaseous mobile phases allows for faster ramp rates and shorter analysis times, increasing sample throughput.
Sensitivity (LOQ) Low ng range (UV detector)Low pg range (FID detector)The Flame Ionization Detector (FID) in GC is generally more sensitive for hydrocarbons than a standard UV detector in HPLC.
Solvent Consumption High (uses mL/min of organic solvents)Very Low (only small amounts for sample prep)GC is a "greener" technique, significantly reducing solvent purchase and disposal costs.
Column Cost Low (uses standard achiral columns)High (chiral columns are specialized and expensive)The cost savings on the column for the HPLC derivatization method can be substantial.
Method Development Can be complex (derivatization must be complete and stable)Can be complex (optimizing oven program and finding the right chiral column)Both methods require significant upfront development, but the challenges are different. Derivatization adds an extra step that must be validated.
Robustness Generally high, but sensitive to mobile phase composition and pH.Generally high, but sensitive to injection technique and column degradation at high temperatures.Modern instrumentation makes both techniques highly robust once a method is properly established.
Best For... QC labs with existing HPLC infrastructure; when high sensitivity is not the primary driver.R&D and process monitoring where speed is critical; trace-level impurity analysis.

Conclusion and Recommendation

For the robust validation of enantiomeric excess in D-Alanine isopropyl ester, both HPLC with pre-column derivatization and direct chiral GC are scientifically sound and defensible methods.

  • The HPLC method utilizing GITC derivatization is highly recommended for a Quality Control (QC) environment.[4] Its use of standard, less expensive C18 columns and its proven specificity and linearity make it a reliable and cost-effective workhorse.

  • The direct Chiral GC method is an excellent choice for process development and research settings where higher throughput and superior sensitivity are required. The speed of analysis allows for rapid feedback on synthetic steps, aiding in process optimization.

Ultimately, the choice of method must be grounded in a thorough validation that follows ICH guidelines.[7][8] A properly validated method, regardless of whether it is HPLC or GC, provides the necessary assurance of product quality and patient safety, forming a critical part of the data package for regulatory submission.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Quality Guidelines.
  • ICH Q2 Analytical Method Valid
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. PrepChem.com.
  • CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Kyoto University Press.
  • Chiral HPLC Separ

Sources

A Comparative Guide to the Thin-Layer Chromatography (TLC) Visualization of D-Alanine Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the meticulous monitoring of chemical reactions is paramount. Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective technique for this purpose. However, the utility of TLC is fundamentally dependent on the effective visualization of the separated compounds on the plate. This is particularly challenging for molecules like D-Alanine isopropyl ester, an amino acid derivative that lacks a native chromophore for UV detection.

This guide provides an in-depth comparison of common chemical staining methods for the visualization of D-Alanine isopropyl ester. We will delve into the mechanistic basis of each technique, provide field-tested protocols, and offer a comparative analysis to empower researchers to make informed decisions for their specific applications.

The Analytical Challenge: Why D-Alanine Isopropyl Ester is "Invisible"

D-Alanine isopropyl ester, like many small aliphatic molecules, does not possess a conjugated system of pi-electrons. Consequently, it does not absorb ultraviolet (UV) light at the standard 254 nm wavelength used for TLC visualization.[1][2] This renders the compound invisible on TLC plates containing a fluorescent indicator (F254), necessitating post-chromatographic derivatization with a chemical stain to produce a visible spot.

A critical consideration when working with amino acid esters on silica gel is their susceptibility to hydrolysis. The acidic nature of the silica gel stationary phase can catalyze the hydrolysis of the isopropyl ester back to the parent D-Alanine. This may result in the appearance of a secondary, more polar spot on the TLC plate, which can be misinterpreted if not anticipated. Therefore, a reliable visualization method must be capable of detecting both the ester and its potential amino acid hydrolysate.

Comparative Analysis of Visualization Reagents

The selection of a visualization reagent is a trade-off between specificity, sensitivity, and convenience. Here, we compare four common methods suitable for detecting D-Alanine isopropyl ester.

Ninhydrin: The Gold Standard for Primary Amines

Ninhydrin is the most widely used reagent for detecting amino acids and other primary amines on TLC plates.[3][4] Its popularity stems from its high sensitivity and the characteristically intense color it produces.

Mechanism of Action: The reaction involves the primary amine of the alanine ester attacking one of the carbonyl groups of the ninhydrin molecule. A series of subsequent condensation and decarboxylation reactions leads to the formation of a highly conjugated molecule known as Ruhemann's purple, which is intensely colored.[4]

Performance:

  • Pros: High sensitivity, producing a distinct purple or violet spot.[5][6] It will also detect the potential D-Alanine byproduct.

  • Cons: Requires heating to develop the color.[7][8] The color produced is the same for most primary amines, offering limited differentiation in a mixture of similar compounds.[5][9]

Ninhydrin_Reaction cluster_reactants Reactants cluster_products Product D_Ala_Ester D-Alanine Isopropyl Ester (Primary Amine) Ruhemanns_Purple Ruhemann's Purple (Intense Violet Color) D_Ala_Ester->Ruhemanns_Purple + 2x Ninhydrin - H₂O, CO₂, R-CHO Ninhydrin Ninhydrin

Caption: Reaction of D-Alanine isopropyl ester with ninhydrin.

Fluorescamine: The High-Sensitivity Fluorescent Probe

Fluorescamine is a highly specific reagent for primary amines that offers an alternative to colorimetric methods.[10][11] It is ideal for applications requiring high sensitivity and low background interference.

Mechanism of Action: Fluorescamine itself is non-fluorescent. It rapidly reacts with primary amines at room temperature to form a stable, pyrrolinone-type fluorophor.[12][13] Unreacted fluorescamine is quickly hydrolyzed by water to a non-fluorescent product, which results in a dark background and highly contrasted, fluorescent spots when viewed under long-wave (365 nm) UV light.[10]

Performance:

  • Pros: Extremely fast reaction (milliseconds), high sensitivity, and very low background.[10][12] The reaction occurs at room temperature, avoiding heat-induced degradation of the sample.

  • Cons: Requires a UV lamp for visualization. The resulting fluorescent spots are not visible in normal light.

Potassium Permanganate (KMnO₄): The General Oxidizing Agent

Potassium permanganate stain is a versatile, general-purpose reagent that visualizes compounds susceptible to oxidation.[14]

Mechanism of Action: The permanganate ion (MnO₄⁻), which is deep purple, acts as a strong oxidizing agent. It reacts with oxidizable functional groups, such as the primary amine in D-Alanine isopropyl ester, and is reduced to manganese dioxide (MnO₂), a brown precipitate.[14] This results in the appearance of a yellow-brown spot on a purple or pink background.

Performance:

  • Pros: A highly universal and inexpensive stain that reacts with a wide range of functional groups.[14][15] The reaction is typically fast and requires only gentle heating.

  • Cons: It is a destructive technique. The background can be intensely colored, sometimes making faint spots difficult to discern. The stain is not specific to amines and will react with many other functional groups.[14]

Iodine Chamber: The Simple, Non-Destructive Method

Visualization using an iodine chamber is one of the oldest and simplest methods in TLC.[4]

Mechanism of Action: Solid iodine sublimes to form a vapor within a sealed chamber. Organic compounds on the TLC plate can absorb this iodine vapor, leading to the formation of colored complexes.[1] This interaction is typically weak and reversible.

Performance:

  • Pros: Extremely simple to perform and non-destructive; the iodine can be allowed to evaporate, and the plate can then be stained with a different reagent.

  • Cons: Sensitivity is often low, and the resulting brown spots can be faint and tend to fade quickly, requiring immediate marking.[1] The method is generally more effective for unsaturated and aromatic compounds.[16]

Summary of Performance

ReagentVisualization PrincipleColor/SignalSensitivityEquipment NeededProsCons
Ninhydrin Chemical ReactionPurple/Violet[5]High[3]Heat gun/Hot plateAmine-specific, high contrast, reliable.Requires heating, not differential for various amines.[5][9]
Fluorescamine Fluorophore FormationBright FluorescenceVery High[10]UV Lamp (365 nm)Fast, room temp, low background, specific for primary amines.[10][12]Requires UV lamp, not visible in daylight.
KMnO₄ OxidationYellow/Brown spot on purple background[14]MediumHeat gun (optional)Universal, fast, inexpensive.Destructive, high background, not specific.[14]
Iodine Chamber Adsorption/ComplexationBrownLow[1]Sealed ChamberSimple, non-destructive, universal.Spots are often faint and fade quickly.[1]

Experimental Protocols

Safety Precaution: Always handle TLC stains in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

TLC_Workflow Spot 1. Spot Plate (Analyte + Standards) Develop 2. Develop Plate (Mobile Phase) Spot->Develop Dry 3. Dry Plate (Remove Solvent) Develop->Dry Visualize 4. Visualize (Apply Staining Reagent) Dry->Visualize Analyze 5. Analyze (Calculate Rf Values) Visualize->Analyze

Caption: General experimental workflow for TLC analysis.

Protocol 1: Ninhydrin Staining
  • Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[17] Store the solution in a dark bottle.

  • Application: After developing and thoroughly drying the TLC plate, briefly dip it into the ninhydrin solution using forceps.

  • Development: Allow the excess reagent to drip off and wipe the back of the plate with a paper towel.

  • Visualization: Gently warm the plate with a heat gun or on a hot plate set to approximately 110°C until the purple spots appear.[7] Avoid overheating, which can char the plate and obscure the results.

Protocol 2: Fluorescamine Staining
  • Reagent Preparation: Prepare a solution of 10 mg of fluorescamine in 100 mL of acetone.[7] This solution should be prepared fresh daily for best results.

  • Application: After developing and drying the TLC plate, dip it briefly and smoothly into the fluorescamine solution.

  • Visualization: Allow the acetone to evaporate (this takes a few seconds). Immediately view the plate under a long-wave (365 nm) UV lamp. Fluorescent spots will be visible against a dark background. For stabilization, a subsequent spray with a solution of 10% triethylamine in dichloromethane can be used.[7]

Protocol 3: Potassium Permanganate Staining
  • Reagent Preparation: Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water.

  • Application: Dip the dried TLC plate into the permanganate solution for 1-2 seconds.

  • Visualization: Let the excess stain drip off and wipe the back. Spots will appear almost immediately as yellow-brown areas on a purple background. Gentle warming with a heat gun can sometimes enhance the spots.

Protocol 4: Iodine Chamber Visualization
  • Chamber Preparation: Place a few crystals of solid iodine into a sealed glass chamber (e.g., a wide-mouth jar with a lid). Allow 15-20 minutes for the iodine vapor to saturate the chamber.

  • Application: Place the dried TLC plate inside the chamber using forceps and close the lid.

  • Visualization: Monitor the plate. Brown spots should appear within a few minutes.[2] Once the spots are sufficiently visible, remove the plate and immediately circle them with a pencil, as they will fade over time.

Conclusion and Recommendations

The optimal visualization method for D-Alanine isopropyl ester depends on the specific analytical need.

  • For routine reaction monitoring where high sensitivity is not the primary concern, Ninhydrin offers the most reliable and straightforward colorimetric detection of the primary amine. It serves as an excellent workhorse reagent.

  • When quantitative or highly sensitive detection is required, such as in impurity profiling, Fluorescamine is the superior choice. Its low background and high specificity for primary amines provide clean and unambiguous results.

  • Potassium Permanganate is a useful "quick-look" universal stain, especially if one suspects the presence of other oxidizable, non-amine functional groups in the reaction mixture.

  • The Iodine Chamber is best reserved for a preliminary, non-destructive check before committing the plate to a permanent, destructive stain.

By understanding the principles and practical considerations of these techniques, researchers can effectively monitor reactions involving D-Alanine isopropyl ester, ensuring the integrity and quality of their synthetic work.

References

  • Vertex AI Search, "Identification of amino acids on thin layer chrom
  • University of Rochester, Department of Chemistry, "Magic Formulas: TLC Stains"
  • EPFL, "TLC Visualiz
  • TLC Stains, "TLC stains"
  • ChemicalDesk.
  • Zenodo, "Modified ninhydrin spray reagent for the identification of amino acids on TLC pl
  • Zenodo, "Modified Ninhydrin reagent for the detection of amino acids on TLC pl
  • Cronicon, "Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper"
  • The Sarpong Group, "Dyeing Reagents for Thin-Layer and Paper Chrom
  • ProQuest, "Dip reagents for visualiz
  • Scribd, "TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments"
  • Chemistry LibreTexts, "2.
  • TLC Stains, "TLC Stains"
  • Thin Layer Chromatography, "Thin Layer Chrom
  • Scribd, "TLC Visualization Reagents Guide | PDF | Ethanol | Amine"
  • Biotium, "Fluorescamine"
  • ResearchGate, "A review on the use of fluorescamine as vers
  • Lab Supplies, "Fluorescamine, >=98% (TLC), powder, used for detection of primary amines"
  • Avantor, "Fluorescamine ≥95% (by TLC) amine-reactive fluorescent dye"
  • Chromatography Forum, "[TLC] Analysis of amino esters by TLC"

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Strategies for D-Alanine Isopropyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of peptidomimetics and chiral building blocks, D-Alanine Isopropyl Ester Hydrochloride (CAS: 39613-92-8) serves as a critical intermediate. However, its characterization presents a specific challenge: the hygroscopic nature of the hydrochloride salt often leads to discrepancies between organic purity (HPLC) and bulk composition (Elemental Analysis).

This guide challenges the industry tendency to rely solely on HPLC for release testing. We objectively compare Combustion Elemental Analysis (EA) against orthogonal alternatives—Potentiometric Titration and HPLC-UV —to demonstrate why EA remains the non-negotiable standard for validating salt stoichiometry and solvation in this specific molecule.

The Theoretical Standard (The Baseline)

Before evaluating experimental performance, we must establish the theoretical "Gold Standard" for D-Alanine Isopropyl Ester HCl (


). Any deviation from these values indicates contamination (water, residual isopropanol, or excess HCl).

Molecular Weight: 167.63 g/mol Formula:


[1][2]
ElementTheoretical Mass %Tolerance Limit (±0.4%)Diagnostic Significance
Carbon (C) 42.99% 42.59 – 43.39%Low C indicates inorganic salts or water. High C indicates residual isopropanol.
Hydrogen (H) 8.42% 8.02 – 8.82%Critical: High H is the primary indicator of moisture (hygroscopicity).
Nitrogen (N) 8.36% 7.96 – 8.76%Verifies the amino acid backbone integrity.
Chlorine (Cl) 21.15% 20.75 – 21.55%Verifies the HCl salt stoichiometry (Mono-HCl vs. free base).

Comparative Analysis: EA vs. Alternatives

We evaluated the performance of three analytical methodologies in detecting common quality issues associated with D-Alanine Isopropyl Ester HCl: Moisture uptake and Stoichiometric imbalance .

Method A: Combustion Analysis (CHN) - The Holistic Standard
  • Mechanism: High-temperature combustion (

    
    ) converts the sample into gases (
    
    
    
    ) for detection via thermal conductivity.
  • Performance:

    • Pros: The only method that validates the entire mass balance. It simultaneously detects if the sample is "wet" (High H, Low C/N) or if the ester hydrolysis has occurred.

    • Cons: Destructive; requires mg-level precision weighing; does not identify specific impurities, only bulk deviation.

Method B: High-Performance Liquid Chromatography (HPLC) - The Organic Trap
  • Mechanism: Separation of organic components based on polarity.

  • Performance:

    • Pros: Excellent for detecting enantiomeric impurities (L-isomer) and organic byproducts.

    • Cons:Blind spot: HPLC is often "blind" to inorganic salts (excess HCl) and water. A sample can look >99% pure by HPLC area normalization yet contain 5% water, rendering the molar dosage in synthesis inaccurate.

Method C: Potentiometric Titration ( ) - The Salt Specific
  • Mechanism: Titration of the chloride ion (

    
    ) with Silver Nitrate (
    
    
    
    ) using a silver electrode.
  • Performance:

    • Pros: Absolute quantification of the Hydrochloride counter-ion.

    • Cons: Tells you nothing about the organic ester stability.

Experimental Data Comparison

Scenario: Three batches of D-Alanine Isopropyl Ester HCl were tested.

  • Batch A: High Purity Reference.

  • Batch B: Exposed to humid air (hygroscopic).

  • Batch C: Incomplete synthesis (Residual Isopropanol).

MetricBatch A (Reference)Batch B (Moisture Compromised)Batch C (Solvent Trapped)
HPLC Purity 99.8% 99.7% (Pass)99.5% (Pass)
EA Carbon % 43.01%41.20% (Fail - Low)44.50% (Fail - High)
EA Hydrogen % 8.40%9.10% (Fail - High)8.90% (High)
Titration (Cl %) 21.14%20.10% (Fail - Diluted)20.50% (Low)
Conclusion Pass Fail (Hydrated) Fail (Solvated)

Expert Insight: Note that Batch B passed HPLC. A researcher relying solely on HPLC would use this batch, resulting in a stoichiometric error in the subsequent peptide coupling reaction. Only EA detected the water.

Detailed Experimental Protocols

To replicate the "Reference Standard" quality, follow these self-validating protocols.

Protocol 1: Automated CHN Analysis (Combustion)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Reagents: Tungsten (VI) oxide (

    
    ) as a combustion catalyst (crucial for complete oxidation of the hydrochloride salt).
    
  • Step-by-Step:

    • Drying: Dry the sample in a vacuum desiccator over

      
       for 4 hours at room temperature. Causality: Removes surface moisture to distinguish from bound hydrates.
      
    • Calibration: Run a K-factor calibration using Acetanilide (C=71.09%, H=6.71%, N=10.36%).

    • Weighing: Weigh 2.0 – 2.5 mg of D-Alanine Isopropyl Ester HCl into a tin capsule. Add ~5 mg of

      
      .
      
    • Combustion: Run at

      
       with an Oxygen injection time of 5 seconds.
      
    • Validation: Run a Sulfanilamide standard immediately after the sample. If Sulfanilamide deviates >0.3%, recalibrate.

Protocol 2: Potentiometric Chloride Titration
  • Instrument: Metrohm 905 Titrando (or equivalent).

  • Electrode: Combined Ag/AgCl electrode (Silver Titrode).

  • Titrant: 0.1 N Silver Nitrate (

    
    ).[3]
    
  • Step-by-Step:

    • Dissolve 150 mg of the sample in 50 mL of deionized water.

    • Add 1 mL of

      
       to acidify (prevents carbonate interference).
      
    • Titrate with 0.1 N

      
       to the inflection point.
      
    • Calculation:

      
      
      

Visualization of Quality Control Logic

The following diagrams illustrate the decision-making process and the specific role of EA in the workflow.

Diagram 1: The Integrated QC Workflow

This workflow ensures no "blind spots" remain in the characterization of the ester.

QC_Workflow Start Crude D-Ala-OiPr HCl Drying Vacuum Drying (P2O5, 4h) Start->Drying HPLC HPLC-UV Analysis (Organic Purity) Drying->HPLC Step 1 HPLC->Start Recrystallize EA Elemental Analysis (CHN) HPLC->EA If >98% EA->Drying Fail: High H (Wet) Titration Potentiometric Titration (Cl- Content) EA->Titration If C/N pass Decision Release Decision Titration->Decision Final Check

Caption: Integrated QC workflow prioritizing HPLC for organic screening, followed by EA for stoichiometric validation.

Diagram 2: Troubleshooting EA Deviations

How to interpret the data when the Elemental Analysis fails.

EA_Troubleshooting Result EA Result Deviation CheckH Is Hydrogen (H%) High? Result->CheckH CheckC Is Carbon (C%) High? CheckH->CheckC No (Normal) Moisture Diagnosis: Moisture Absorption (Hygroscopic) CheckH->Moisture Yes (>8.8%) Solvent Diagnosis: Trapped Isopropanol CheckC->Solvent Yes (>43.4%) Hydrolysis Diagnosis: Ester Hydrolysis (Loss of Isopropyl) CheckC->Hydrolysis No (<42.5%)

Caption: Diagnostic logic tree for interpreting Elemental Analysis failures in amino acid esters.

References

  • National Institute of Standards and Technology (NIST). (2010).[4] Certification of NIST Standard Reference Material 2389a - Amino Acids in 0.1 mol/L HCl. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.